molecular formula C8H15N7O2S3 B8135543 Famotidine-13C,d3

Famotidine-13C,d3

Cat. No.: B8135543
M. Wt: 341.5 g/mol
InChI Key: XUFQPHANEAPEMJ-DTTOTARQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Famotidine-13C,d3 is a useful research compound. Its molecular formula is C8H15N7O2S3 and its molecular weight is 341.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,3-trideuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoyl(113C)propanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i1D,2D2,6+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFQPHANEAPEMJ-DTTOTARQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(/[13C](=N/S(=O)(=O)N)/N)C([2H])([2H])SCC1=CSC(=N1)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N7O2S3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Famotidine-¹³C,d₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Famotidine-¹³C,d₃, an isotopically labeled internal standard crucial for the accurate quantification of the H₂ receptor antagonist, famotidine, in various biological matrices. This document outlines a proposed synthetic pathway, detailed characterization methodologies, and expected analytical data. The information herein is intended to support researchers and drug development professionals in the application and understanding of this important analytical standard.

Introduction

Famotidine is a potent histamine H₂ receptor antagonist that significantly inhibits gastric acid secretion.[1] It is widely used in the treatment of conditions such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[2] Accurate measurement of famotidine concentrations in plasma, urine, and other biological samples is essential for pharmacokinetic, bioequivalence, and clinical monitoring studies. The use of a stable isotope-labeled internal standard, such as Famotidine-¹³C,d₃, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing.[3] Famotidine-¹³C,d₃ is structurally identical to famotidine, with the exception of the incorporation of one ¹³C atom and three deuterium atoms, providing a distinct mass difference for mass spectrometric detection.

Synthesis of Famotidine-¹³C,d₃

While specific, proprietary synthesis protocols for Famotidine-¹³C,d₃ are not publicly available, a plausible multi-step synthetic route can be proposed based on known methods for the synthesis of famotidine and general principles of isotopic labeling. A novel 10-step synthesis for ¹³C labeled famotidine has been developed by Toronto Research Chemicals (TRC), highlighting the complexity of introducing isotopic labels into the molecule.[3]

The following represents a conceptual workflow for the synthesis of Famotidine-¹³C,d₃. The key challenge lies in the strategic introduction of the ¹³C and deuterium labels at specific positions within the molecule. The labeling pattern for Famotidine-¹³C,d₃ is typically on the propanimidamide side chain.

Proposed Synthetic Workflow

G A Labeled Precursor (e.g., 1-13C-3-chloropropionitrile-d3) B Reaction with Sulfamide A->B Step 1 C Formation of Labeled N-Sulfamoyl Propanimidamide Intermediate B->C Step 2 E Coupling Reaction C->E Step 3 D S-(2-guanidinothiazol-4-yl-methyl)isothiourea D->E F Famotidine-13C,d3 (Crude) E->F Step 4 G Purification (e.g., Crystallization, Chromatography) F->G Step 5 H Isolated this compound G->H Step 6

Caption: A conceptual workflow for the synthesis of Famotidine-¹³C,d₃.

Detailed Methodologies for Key Experiments (Proposed):

  • Step 1 & 2: Formation of the Labeled Side Chain: A plausible starting point is a commercially available or custom-synthesized labeled precursor, such as 1-¹³C-3-chloropropionitrile with deuterium atoms at appropriate positions. This precursor would then be reacted with sulfamide in the presence of an acid catalyst to form the labeled N-sulfamoyl propionamidine intermediate.[4]

  • Step 3: Coupling Reaction: The labeled intermediate is then coupled with S-(2-guanidino-thiazol-4-yl-methyl)isothiourea. This reaction is a key step in forming the famotidine backbone and is typically carried out in a suitable solvent system.[4]

  • Step 4 & 5: Purification: The crude Famotidine-¹³C,d₃ is then subjected to rigorous purification steps. This may involve recrystallization from a solvent mixture, such as methanol and water, or chromatographic purification to remove any unreacted starting materials and side products.[5] The purity of the final product is critical for its use as an analytical standard.

Characterization of Famotidine-¹³C,d₃

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of Famotidine-¹³C,d₃. The following analytical techniques are typically employed.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the labeled compound and to assess its isotopic purity.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of Famotidine-¹³C,d₃ is prepared in a suitable solvent such as methanol or acetonitrile.

  • MS Conditions (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to observe fragmentation patterns.

Expected Data:

ParameterExpected Value for FamotidineExpected Value for Famotidine-¹³C,d₃
Molecular Formula C₈H₁₅N₇O₂S₃C₇¹³CH₁₂D₃N₇O₂S₃
Monoisotopic Mass 337.0524341.0778
[M+H]⁺ m/z 338.0597m/z 342.0851
Key Fragment Ions (MS/MS of [M+H]⁺) m/z 259, 189, 157m/z 263, 192, 157

Note: The fragmentation data for unlabeled famotidine is well-documented and can be used to predict the fragmentation of the labeled analog.[1][6] The fragment at m/z 192 in the labeled compound corresponds to the labeled side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure and the position of the isotopic labels. Both ¹H and ¹³C NMR are utilized.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent, typically DMSO-d₆ or D₂O.

  • Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., HSQC, HMBC) are performed to assign all proton and carbon signals.

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

Note: The following data is for unlabeled famotidine and serves as a reference.[7][8] For Famotidine-¹³C,d₃, the ¹³C signal for the labeled carbon will be a singlet (or show coupling to deuterium if applicable), and the corresponding ¹H signals will be absent due to deuterium substitution.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-165.7
56.78 (s, 1H)110.1
63.61 (s, 2H)28.3
82.67 (t, 2H)30.1
92.45 (t, 2H)36.5
11-158.4
Guanidino NH7.0-8.0 (br s)-
Sulfonamide NH₂6.65 (s, 2H)-
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of Famotidine-¹³C,d₃.

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile.[9][10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV at 265 nm.[10]

  • Injection Volume: 10 µL.

Expected Data:

A successful analysis will show a single major peak for Famotidine-¹³C,d₃ with a purity of ≥98%. The retention time should be very similar to that of unlabeled famotidine under the same chromatographic conditions. Any impurities from the synthesis should be well-resolved.

ParameterExpected Value
Retention Time Similar to unlabeled famotidine
Purity (by area %) ≥98%
Resolution from Impurities >1.5

Signaling Pathway and Experimental Workflows

Famotidine Mechanism of Action

Famotidine acts as a competitive antagonist at the histamine H₂ receptors on the basolateral membrane of gastric parietal cells. This action blocks the downstream signaling cascade that leads to gastric acid secretion.

G cluster_0 Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Activates AC Adenylate Cyclase H2R->AC Stimulates Famotidine This compound Famotidine->H2R Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Secretes into Stomach Lumen

Caption: Mechanism of action of Famotidine at the gastric parietal cell.

Characterization Workflow

The following workflow outlines the logical sequence of analytical procedures for the comprehensive characterization of a newly synthesized batch of Famotidine-¹³C,d₃.

G A Synthesized This compound B Mass Spectrometry (High Resolution) A->B E NMR Spectroscopy (1H, 13C, 2D) A->E G HPLC-UV A->G C Identity Confirmation (Molecular Weight) B->C D Isotopic Purity Assessment B->D I Qualified Internal Standard C->I D->I F Structural Confirmation & Label Position E->F F->I H Chemical Purity Determination G->H H->I

Caption: A typical workflow for the analytical characterization of Famotidine-¹³C,d₃.

Conclusion

Famotidine-¹³C,d₃ is an indispensable tool for the accurate bioanalysis of famotidine. This technical guide has provided a comprehensive, albeit proposed, overview of its synthesis and detailed methodologies for its characterization. The presented data, based on established knowledge of famotidine and principles of isotopic labeling, serves as a valuable resource for researchers and professionals in the field of drug development and analysis. Adherence to rigorous synthesis and characterization protocols ensures the quality and reliability of this critical internal standard, ultimately contributing to the generation of high-quality pharmacokinetic and clinical data.

References

Isotopic Labeling of Famotidine with ¹³C and Deuterium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine is a potent histamine H₂ receptor antagonist widely used in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).[1] Its mechanism of action involves the competitive inhibition of histamine at the H₂ receptors on the basolateral membrane of gastric parietal cells, leading to a reduction in gastric acid secretion. The study of its absorption, distribution, metabolism, and excretion (ADME) is crucial for understanding its pharmacokinetic and pharmacodynamic profiles. Isotopic labeling of famotidine with stable isotopes such as carbon-13 (¹³C) and deuterium (D) is an invaluable tool in these studies, enabling precise quantification in biological matrices and elucidation of metabolic pathways.[1] This technical guide provides a comprehensive overview of the isotopic labeling of famotidine, including proposed synthetic strategies, metabolic pathways, and analytical data.

Metabolic Pathway of Famotidine

Famotidine undergoes metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2. The major metabolite identified in humans is the inactive famotidine S-oxide. The metabolic pathway is relatively simple, with a significant portion of the drug excreted unchanged in the urine.

Famotidine_Metabolism Famotidine Famotidine S_Oxide Famotidine S-oxide Famotidine->S_Oxide CYP1A2 Excretion Renal Excretion (Unchanged) Famotidine->Excretion

Caption: Metabolic pathway of famotidine.

Synthesis of ¹³C-Labeled Famotidine

While a detailed, step-by-step protocol for the synthesis of ¹³C-labeled famotidine is not publicly available, a 10-step synthesis has been reported by Toronto Research Chemicals (TRC).[1] This synthesis involves the preparation of a key ¹³C-labeled intermediate, 2-imino-4-thiobiuret-¹³C.[1] Based on the structure of famotidine, a plausible synthetic route would involve the introduction of the ¹³C label into the guanidine moiety.

A proposed synthetic workflow is outlined below. This pathway is a hypothetical construction based on available information and general principles of organic synthesis.

C13_Famotidine_Synthesis cluster_0 Synthesis of Labeled Intermediate cluster_1 Synthesis of Thiazole Moiety cluster_2 Final Assembly C13_Thiourea [¹³C]Thiourea Intermediate1 S-Methyl-[¹³C]isothiourea C13_Thiourea->Intermediate1 MeI Intermediate2 [¹³C]Guanidine derivative Intermediate1->Intermediate2 Amine Labeled_Famotidine [¹³C]Famotidine Intermediate2->Labeled_Famotidine StartingMaterial1 3-Chloro-1,1-diethoxypropane Thiazole 2-Guanidino-4- (chloromethyl)thiazole StartingMaterial1->Thiazole StartingMaterial2 Amidinothiourea StartingMaterial2->Thiazole Thiazole->Labeled_Famotidine Intermediate3 3-(Mercaptomethyl)propionamidine derivative Intermediate3->Labeled_Famotidine

Caption: Proposed workflow for the synthesis of ¹³C-labeled famotidine.

Experimental Protocol (Hypothetical)

A detailed experimental protocol cannot be provided due to the lack of publicly available information. However, the general steps would likely involve:

  • Synthesis of a ¹³C-labeled guanidinylating agent: This could start from a commercially available ¹³C-labeled precursor like [¹³C]thiourea or [¹³C]cyanamide.

  • Synthesis of the thiazole ring: This is a key component of the famotidine structure.

  • Synthesis of the side chain: The thioether and sulfamoyl groups containing side chain would be prepared separately.

  • Coupling of the fragments: The final step would involve the coupling of the labeled guanidine moiety, the thiazole ring, and the side chain to yield the final ¹³C-labeled famotidine.

Synthesis of Deuterium-Labeled Famotidine

A potential strategy for the synthesis of deuterated famotidine would involve the use of deuterated starting materials.

D_Famotidine_Synthesis cluster_0 Preparation of Deuterated Side Chain cluster_1 Assembly of Famotidine Backbone cluster_2 Final Coupling Deuterated_Precursor Deuterated 3-mercaptopropionitrile Deuterated_Side_Chain Deuterated 3-(methylthio)propionitrile Deuterated_Precursor->Deuterated_Side_Chain CD₃I Deuterated_Famotidine Deuterated Famotidine Deuterated_Side_Chain->Deuterated_Famotidine Thiazole_Guanidine 2-Guanidinothiazole moiety Backbone Famotidine backbone intermediate Thiazole_Guanidine->Backbone Sulfamide_Moiety Sulfamide Sulfamide_Moiety->Backbone Backbone->Deuterated_Famotidine

Caption: Proposed workflow for the synthesis of deuterated famotidine.

Experimental Protocol (Hypothetical)

The synthesis of deuterated famotidine would likely follow a convergent approach:

  • Synthesis of the deuterated side chain: A key step would be the introduction of deuterium atoms. This could be achieved by using deuterated reagents, such as deuterated methyl iodide (CD₃I), to introduce a trideuteromethyl group.

  • Synthesis of the core structure: The guanidinothiazole and sulfamide portions of the molecule would be synthesized separately.

  • Coupling: The deuterated side chain would then be coupled to the core structure to yield the final deuterated famotidine.

Data Presentation

Due to the limited availability of detailed experimental data in the public domain, a comprehensive table of quantitative data cannot be compiled. However, based on the information that is available, the following tables summarize the expected analytical data for isotopically labeled famotidine.

Table 1: Mass Spectrometric Data for ¹³C-Labeled Famotidine

CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragment Ion (m/z)
FamotidineC₈H₁₅N₇O₂S₃338.0189
[¹³C₃]-FamotidineC₅¹³C₃H₁₅N₇O₂S₃341.0192

Table 2: NMR Spectroscopic Data for Famotidine (Reference for Labeled Analogues)

NucleusChemical Shift Range (ppm) in DMSO-d₆Key Resonances
¹H2.5 - 7.5Thiazole proton, methylene protons, amine protons
¹³C25 - 170Thiazole carbons, guanidine carbon, methylene carbons

Note: The exact chemical shifts for the labeled positions in ¹³C and deuterated famotidine would differ slightly from the unlabeled compound and would require experimental determination.

Conclusion

The isotopic labeling of famotidine with ¹³C and deuterium is a critical technique for advanced pharmacokinetic and metabolic studies. While detailed, publicly available synthetic protocols are scarce, this guide presents plausible synthetic workflows based on existing literature and chemical principles. The provided metabolic pathway and expected analytical data serve as a valuable resource for researchers in the field of drug development. Further research and publication of detailed experimental procedures would greatly benefit the scientific community by facilitating the synthesis and application of these important labeled compounds.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Famotidine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Famotidine-13C,d3, an isotopically labeled analog of the histamine H2-receptor antagonist, Famotidine. This document is intended to be a valuable resource for researchers and professionals engaged in drug metabolism, pharmacokinetics (DMPK), and analytical chemistry, where stable isotope-labeled compounds are critical tools.

Introduction

This compound is a stable isotope-labeled version of Famotidine, a potent drug that inhibits gastric acid production.[1] The introduction of one carbon-13 atom and three deuterium atoms into the Famotidine structure provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2][3] Its chemical and physical properties are nearly identical to those of the unlabeled parent compound, ensuring similar behavior in analytical systems while allowing for clear differentiation by mass.

Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. It is important to note that while specific experimental data for the isotopically labeled form is not always available, the properties are expected to be virtually identical to those of unlabeled Famotidine.

PropertyValueSource(s)
Chemical Name 3-[[[2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-(aminosulfonyl)-propanimidamide-1-13C-2,3,3-d3[4][5]
CAS Number 2744683-81-4[4][6]
Molecular Formula C₇¹³CH₁₂D₃N₇O₂S₃[4][6][7]
Molecular Weight 341.45 - 341.5 g/mol [4][6][7]
Appearance Solid[4]
Melting Point ~163-164 °C (for unlabeled Famotidine)[8][9]
pKa ~6.8 (for unlabeled Famotidine)[9][10]
Solubility Soluble in DMSO and Methanol.[][12][13] For unlabeled Famotidine: Freely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water, and practically insoluble in ethanol.[8][8][][12][13]
Storage Store at -20°C under an inert atmosphere.[3][]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published, as they are largely inferred from the parent compound, Famotidine. The following sections describe the general methodologies that would be employed.

Determination of Melting Point

The melting point of a solid compound is determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range over which the solid melts is observed and recorded. For Famotidine, this is reported to be in the range of 163-164 °C.[8][9]

pKa Determination

The acid dissociation constant (pKa) can be determined by several methods, including potentiometric titration, spectrophotometry, and solubility analysis.[10]

  • Potentiometric Titration: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the pKa is determined from the inflection point of the resulting titration curve.

  • UV-Vis Spectrophotometry: The UV-Vis absorption spectrum of the compound is recorded at various pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength as a function of pH.

  • Solubility Method: The solubility of the compound is measured in buffers of different pH values. The pKa can then be determined from the pH-solubility profile.

For Famotidine, pKa values around 6.8 have been determined using these methods.[10]

Solubility Measurement

The solubility of this compound in various solvents is a key parameter. A common method for determining solubility is the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a flask. The flask is then agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. The resulting saturated solution is filtered, and the concentration of the dissolved compound is determined by a suitable analytical technique, such as HPLC-UV.

Role as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analytical methods.[2][3] The diagram below illustrates the workflow of its use in a typical bioanalytical LC-MS assay.

G BiologicalMatrix Biological Matrix (e.g., Plasma, Urine) Add_IS Addition of This compound (Internal Standard) BiologicalMatrix->Add_IS Spiking Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation Injection MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for the use of this compound as an internal standard.

Mechanism of Action of Famotidine

While this compound is primarily used as an analytical tool, its parent compound, Famotidine, has a well-defined pharmacological mechanism of action. The diagram below illustrates the signaling pathway inhibited by Famotidine.

G cluster_cell Gastric Parietal Cell Histamine Histamine H2_Receptor Histamine H2 Receptor Histamine->H2_Receptor Binds to G_Protein Gs Protein H2_Receptor->G_Protein Activates Parietal_Cell Parietal Cell Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Stimulates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates H_ion H+ Secretion (Gastric Acid) Proton_Pump->H_ion Famotidine Famotidine Famotidine->H2_Receptor Blocks

Caption: Mechanism of action of Famotidine on gastric parietal cells.

Conclusion

This compound is an indispensable tool for the accurate quantification of Famotidine in biological matrices. Its physicochemical properties closely mirror those of the unlabeled drug, ensuring its reliability as an internal standard. This guide provides essential data and procedural context to support its effective use in research and drug development.

References

Interpreting the Certificate of Analysis for Famotidine-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for Famotidine-13C,d3, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. Understanding the data presented in a CoA is paramount for ensuring the accuracy, precision, and reliability of experimental results in drug development and research. This document outlines the typical quantitative data, details the experimental protocols used for their determination, and visualizes key processes and pathways to aid in comprehension.

Data Presentation: A Typical Certificate of Analysis

A Certificate of Analysis for a high-quality reference standard like this compound provides critical data on its identity, purity, and isotopic enrichment. Below is a summary of typical quantitative data found on a CoA, presented for easy comparison.

ParameterTypical SpecificationMethod of Analysis
Identity Conforms to structure¹H-NMR, ¹³C-NMR, MS
Chemical Purity (HPLC) ≥ 98.0%HPLC-UV
Isotopic Purity ≥ 99% deuterated forms (d1-d3)Mass Spectrometry (MS)
Isotopic Enrichment Report valueMass Spectrometry (MS)
Residual Solvents Meets USP <467> limitsHeadspace GC-MS
Water Content Report valueKarl Fischer Titration
Assay (as is) Report valueHPLC-UV or qNMR

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in a typical this compound Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is employed to determine the chemical purity of this compound by separating it from any process-related impurities or degradation products.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like 1-Hexane sodium sulfonate) and an organic modifier (e.g., acetonitrile and/or methanol).[1]

  • Flow Rate: Typically around 1.0 - 1.5 mL/min.[1][2]

  • Detection: UV detection at a wavelength where famotidine has significant absorbance, such as 265 nm or 280 nm.[1][2]

  • Quantification: The percentage purity is calculated by the area normalization method, where the peak area of this compound is divided by the total area of all peaks detected in the chromatogram.

Mass Spectrometry (MS) for Isotopic Purity and Enrichment

Mass spectrometry is a critical technique for confirming the molecular weight of the labeled compound and determining its isotopic purity and enrichment.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for molecules like famotidine.

  • Data Acquisition: Full scan mass spectra are acquired over a relevant mass-to-charge (m/z) range to observe the isotopic cluster of the protonated molecule [M+H]⁺.

  • Isotopic Purity Calculation: The isotopic purity is determined by comparing the integrated peak areas of the labeled species (e.g., d1, d2, d3) to the unlabeled (d0) species. The sum of the deuterated forms should typically be ≥ 99%.

  • Isotopic Enrichment Calculation: This involves a more detailed analysis of the mass isotopomer distribution. The contribution of naturally occurring isotopes (e.g., ¹³C in the unlabeled portion of the molecule) is subtracted from the observed peak intensities to accurately determine the enrichment of the ¹³C and deuterium labels.[3][4] This can be achieved by comparing the experimental isotopic pattern with theoretical distributions calculated for different enrichment levels.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the identity of the compound and the position of the isotopic labels.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄.

  • Experiments:

    • ¹H-NMR: Confirms the proton environment of the molecule. The integration of proton signals will be reduced at the sites of deuterium incorporation.

    • ¹³C-NMR: Confirms the carbon skeleton. The signal for the ¹³C-labeled carbon will be significantly enhanced.

    • 2D-NMR (e.g., HSQC, HMBC): Can be used for complete and unambiguous assignment of all proton and carbon signals, further confirming the structure.[6]

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of famotidine and the typical analytical workflows.

Famotidine_Signaling_Pathway cluster_ParietalCell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion StomachLumen Stomach Lumen H_ion->StomachLumen Secreted Famotidine This compound Famotidine->H2R Competitively Inhibits

Caption: Famotidine's Mechanism of Action.[][8][9][10][11]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: HPLC Workflow for Purity Analysis.

MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms LC-MS Analysis cluster_data_ms Data Processing Sample_MS This compound Sample Dilution_MS Dilute in suitable solvent Sample_MS->Dilution_MS Infusion Infuse into Mass Spectrometer Dilution_MS->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization MassAnalysis High-Resolution Mass Analysis Ionization->MassAnalysis MassSpectrum Acquire Mass Spectrum MassAnalysis->MassSpectrum IsotopePattern Analyze Isotopic Pattern MassSpectrum->IsotopePattern EnrichmentCalc Calculate Isotopic Enrichment IsotopePattern->EnrichmentCalc

Caption: Mass Spectrometry Workflow for Isotopic Analysis.

By thoroughly understanding the data presented in the Certificate of Analysis and the methodologies used to obtain it, researchers can confidently utilize this compound as an internal standard, leading to robust and reliable analytical data in their studies.

References

In-Depth Technical Guide: Mass Shift and Isotopic Purity of Famotidine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass shift and isotopic purity of Famotidine-13C,d3, a crucial internal standard for the quantitative analysis of the H2 receptor antagonist, famotidine. This document outlines the theoretical basis for its mass shift, summarizes available data on its isotopic purity, and presents a comprehensive experimental protocol for its characterization.

Core Concepts: Mass Shift and Isotopic Purity

Mass Shift: The mass shift in an isotopically labeled compound is the difference in mass between the labeled and unlabeled molecule. For this compound, this shift is a result of the incorporation of one Carbon-13 (¹³C) atom and three deuterium (²H or D) atoms in place of their naturally abundant counterparts, Carbon-12 (¹²C) and protium (¹H). This deliberate mass difference is fundamental for its use as an internal standard in mass spectrometry-based assays, allowing for clear differentiation between the analyte and the standard.

Isotopic Purity: Isotopic purity, or isotopic enrichment, quantifies the extent to which the intended isotopes have been incorporated into the molecule. It is a critical parameter as it directly impacts the accuracy of quantitative analyses. High isotopic purity minimizes interference from unlabeled or partially labeled species.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on its molecular formula and publicly available information from suppliers.

ParameterUnlabeled FamotidineThis compoundData Source / Method
Molecular Formula C₈H₁₅N₇O₂S₃C₇¹³CH₁₂D₃N₇O₂S₃Theoretical
Monoisotopic Mass 337.0500 u341.0601 uTheoretical Calculation
Average Molecular Weight 337.44 g/mol [1]~341.45 g/mol [1][2][3]Supplier Data
Theoretical Mass Shift -+4.0101 uCalculation
Reported Isotopic Purity N/A>95% to ≥99% deuterated forms[2]Supplier Specifications
Reported ¹³C Enrichment N/A98% atom ¹³C (for a similar compound)Supplier Specifications

Experimental Protocol: Determination of Isotopic Purity by LC-MS

This section outlines a detailed methodology for the determination of the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). This protocol is adapted from established methods for the analysis of famotidine and general procedures for isotopic purity assessment.[4][5][6]

3.1. Materials and Reagents

  • This compound reference standard

  • Unlabeled Famotidine reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

3.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

3.3. Sample Preparation

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a stock solution of unlabeled Famotidine in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working solutions by diluting the stock solutions with an appropriate mobile phase to concentrations suitable for LC-MS analysis (e.g., 1 µg/mL).

3.4. LC-MS Parameters

  • HPLC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 5 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient from 5% to 95% Mobile Phase B over several minutes can be employed to ensure good peak shape and separation from any impurities.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS Detection: Full scan mode to observe the full isotopic distribution. For quantitative assessment, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used.

3.5. Data Analysis

  • Inject the unlabeled Famotidine standard to determine its retention time and natural isotopic distribution.

  • Inject the this compound standard.

  • Acquire the full scan mass spectrum of the this compound peak.

  • Identify the ion corresponding to the fully labeled species (M+H)⁺ at approximately m/z 342.

  • Identify the peaks corresponding to partially labeled or unlabeled species (e.g., m/z 338, 339, 340, 341).

  • Calculate the isotopic purity by determining the relative abundance of the fully labeled ion compared to the sum of all related isotopic peaks. Corrections for the natural isotopic abundance of other elements (S, N, O) should be applied for high accuracy.

Visual Representations

Diagram 1: Chemical Structure of this compound

G cluster_famotidine This compound Structure FAM

Caption: Chemical structure of Famotidine with labeled positions.

Diagram 2: Experimental Workflow for Isotopic Purity Determination

G cluster_workflow Isotopic Purity Analysis Workflow prep Sample Preparation (Stock & Working Solutions) lc LC Separation (Reversed-Phase C18) prep->lc Injection ms Mass Spectrometry (ESI+, Full Scan) lc->ms Elution data Data Acquisition (Mass Spectra) ms->data analysis Isotopic Distribution Analysis data->analysis report Purity Calculation & Reporting analysis->report

References

The Core Mechanism of Famotidine-13C,d3 as an Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical application of Famotidine-13C,d3 as an internal standard in the quantitative bioanalysis of famotidine. By leveraging the unique properties of stable isotope-labeled compounds, this internal standard ensures the accuracy and reliability of analytical data, a critical aspect of drug development and clinical research.

Introduction: The Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound added in a known amount to samples, calibrators, and quality controls. The IS is used to correct for the variability in the analytical procedure, such as sample extraction, injection volume, and instrument response. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties to compensate for any losses or variations during the analytical process.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. This compound is a SIL derivative of famotidine where one carbon atom is replaced by its heavy isotope, carbon-13, and three hydrogen atoms are replaced by deuterium. This labeling results in a molecule with a higher mass but with nearly identical physicochemical properties to the unlabeled famotidine.

Mechanism of Action of Famotidine

Famotidine is a potent histamine H2 receptor antagonist. Its primary pharmacological action is the inhibition of gastric acid secretion. Famotidine competitively blocks the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action prevents the histamine-stimulated production of cyclic AMP (cAMP), a second messenger that activates the proton pump (H+/K+ ATPase), ultimately reducing the secretion of hydrogen ions into the stomach lumen.

The Core Mechanism of this compound as an Internal Standard

The utility of this compound as an internal standard is rooted in its near-identical chemical and physical behavior to the native famotidine throughout the analytical process. Here’s a breakdown of the core mechanism:

  • Co-extraction: During sample preparation, such as liquid-liquid extraction or solid-phase extraction, any loss of famotidine from the sample matrix will be mirrored by a proportional loss of this compound. This is because their similar polarities and chemical structures cause them to partition similarly between different phases.

  • Co-elution: In liquid chromatography, this compound ideally co-elutes with famotidine. This means they have nearly the same retention time as they travel through the chromatographic column. Any fluctuations in chromatographic conditions that might affect the retention and peak shape of famotidine will have the same effect on the internal standard.

  • Correction for Matrix Effects: Biological matrices like plasma and urine can contain endogenous components that interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement. Since this compound co-elutes with famotidine, it experiences the same matrix effects. The ratio of the analyte signal to the internal standard signal remains constant, thus correcting for these variations.

  • Mass Spectrometric Detection: In the mass spectrometer, famotidine and this compound are separated based on their mass-to-charge ratio (m/z). The mass difference of +4 amu (one 13C and three deuterium atoms) allows for their independent detection and quantification without mutual interference.

By measuring the ratio of the peak area of famotidine to the peak area of the known concentration of this compound, a precise and accurate quantification of famotidine in the unknown sample can be achieved, irrespective of variations in the analytical procedure.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from a validated bioanalytical method for the determination of famotidine in human plasma and urine using a carbon-13 labeled famotidine internal standard.

ParameterPlasmaUrine
Linearity Range 0.631 - 252 ng/mL0.075 - 30.0 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99
Intra-day Precision (%RSD) < 14%< 14%
Inter-day Precision (%RSD) < 14%< 14%
Accuracy (% Recovery) 93% - 110%93% - 110%
Extraction Recovery 53% - 79%N/A (Direct Dilution)
Matrix Effect < 17%< 17%

Experimental Protocol: LC-MS/MS Quantification of Famotidine

This section details a representative experimental protocol for the quantification of famotidine in human plasma and urine using this compound as an internal standard.

Materials and Reagents
  • Famotidine reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Ammonium acetate

  • Ammonium hydroxide

  • Ethyl acetate

  • Human plasma and urine (drug-free)

Sample Preparation

Plasma Samples:

  • To 150 µL of plasma, add 15 µL of the this compound internal standard working solution.

  • Alkalize the sample with ammonium hydroxide.

  • Perform liquid-liquid extraction by adding ethyl acetate and vortexing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Urine Samples:

  • To 25 µL of urine, add 10 µL of the this compound internal standard working solution.

  • Dilute the sample directly with the initial mobile phase.

  • Vortex and inject into the LC-MS system.

Liquid Chromatography Conditions
  • Column: Phenomenex Synergi™ Hydro-RP™ or equivalent

  • Mobile Phase A: 10 mM Ammonium Acetate in water (pH 8.3)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: As optimized for the specific column and system

  • Gradient: A suitable gradient to achieve separation of famotidine from endogenous matrix components.

  • Injection Volume: 10 µL

Mass Spectrometry Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Famotidine: Q1: 338.1 m/z → Q3: 189.1 m/z

    • This compound: Q1: 342.1 m/z → Q3: 192.0 m/z

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 45 V

    • Source Temperature: 90°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 500 L/h

    • Cone Gas Flow: 100 L/h

  • Collision Energy: Optimized for each transition

Mandatory Visualizations

Signaling Pathway of Gastric Acid Secretion and Famotidine Inhibition

cluster_ParietalCell Parietal Cell H2R Histamine H2 Receptor AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes StomachLumen Stomach Lumen Histamine Histamine Histamine->H2R Binds Famotidine Famotidine Famotidine->H2R Blocks

Caption: Famotidine blocks histamine binding to H2 receptors.

Experimental Workflow for Bioanalysis using an Internal Standard

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Known Amount of This compound (IS) Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC Liquid Chromatography (Separation) Evap_Recon->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Area Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration of Famotidine Quantification->Result

Caption: Bioanalytical workflow with an internal standard.

Conclusion

This compound serves as an indispensable tool in the accurate and precise quantification of famotidine in biological matrices. Its mechanism as an internal standard relies on its near-identical physicochemical properties to the analyte, which allows for the effective correction of analytical variability. The use of such stable isotope-labeled internal standards is a cornerstone of robust bioanalytical method development and validation, ensuring the integrity of data in pharmacokinetic, toxicokinetic, and clinical studies. This guide provides the foundational knowledge and a practical framework for the implementation of this compound in a research and development setting.

Navigating the Physicochemical Landscape of Famotidine-13C,d3: A Technical Guide to Solubility and Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Famotidine-13C,d3 in organic solvents. This isotopically labeled analog of famotidine is a critical tool in pharmacokinetic and metabolism studies, making a thorough understanding of its handling and behavior in various solvent systems paramount for accurate and reproducible research. This document synthesizes available data, outlines relevant experimental protocols, and presents key information in a structured format to support your research and development endeavors.

Core Concepts: Solubility and Stability of this compound

This compound is a stable isotope-labeled version of Famotidine, a potent histamine H2 receptor antagonist. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass signature, facilitating its use as an internal standard in quantitative bioanalytical assays.[1] While isotopic labeling is not expected to significantly alter the fundamental physicochemical properties, such as solubility, minor differences can arise. Therefore, understanding its behavior in common organic solvents is crucial for stock solution preparation, formulation, and analytical method development.

Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively published. However, qualitative information from suppliers and data on the unlabeled parent compound, Famotidine, provide a strong foundation for solvent selection.

Table 1: Solubility of this compound and Unlabeled Famotidine in Organic Solvents

SolventThis compound SolubilityUnlabeled Famotidine Solubility (at 20°C unless specified)
Dimethylformamide (DMF)Soluble[2][3]80% w/v[4]
Dimethyl sulfoxide (DMSO)Soluble[2][3]~30 mg/mL[5]
MethanolSoluble[2][3]0.3% w/v[4]; Higher than in ethanol, acetonitrile, and isopropanol[6][7]
Acetic Acid (glacial)Data not available50% w/v[4]
EthanolData not available<0.01% w/v[4]; Slightly soluble[5]
AcetonitrileData not availableLower than in methanol and ethanol[6][7]
IsopropanolData not availableLower than in methanol and ethanol[6][7]
ChloroformData not available<0.01% w/v[4]
Ethyl AcetateData not available<0.01% w/v[4]

Note: The qualitative term "soluble" indicates that the compound dissolves to a practical extent for creating stock solutions, though the exact concentration is not specified. For unlabeled famotidine, solubility in alcohols correlates with polarity, with higher solubility observed in more polar alcohols.[6][7]

Stability Profile

Solid-State Stability: this compound is reported to be stable for at least four years when stored at -20°C as a crystalline solid.[2][5]

Stability in Solution: Unlabeled famotidine is susceptible to degradation under both acidic and basic conditions in aqueous media.[8][9] Hydrolysis in acidic and alkaline solutions leads to the formation of several degradation products.[9] While the degradation pathways in organic solvents are not well-documented, it is prudent to assume that similar hydrolytic degradation could occur if water is present. The C-D bond is stronger than the C-H bond, which can sometimes lead to increased metabolic stability.[10] However, the impact of isotopic labeling on the chemical stability of famotidine in organic solvents has not been specifically studied.

Experimental Protocols

Accurate determination of solubility and stability is fundamental. The following sections outline detailed methodologies that can be adapted for this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMF, DMSO, Methanol)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of this compound to a vial.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Centrifuge the vial to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate at constant temperature prep2->equil1 equil2 Allow suspension to settle equil1->equil2 analysis1 Centrifuge and filter supernatant equil2->analysis1 analysis2 Dilute filtrate analysis1->analysis2 analysis3 Quantify by HPLC-UV analysis2->analysis3 result Calculate Solubility analysis3->result

Caption: Workflow for determining the equilibrium solubility of this compound.

Protocol for Stability Assessment (Stability-Indicating HPLC Method)

This protocol outlines a general procedure for evaluating the stability of this compound in an organic solvent over time.

Materials:

  • This compound

  • Selected organic solvent

  • Volumetric flasks

  • Vials with screw caps

  • Temperature-controlled storage chamber (e.g., oven, incubator)

  • Validated stability-indicating HPLC-UV method

Procedure:

  • Prepare a stock solution of this compound in the chosen organic solvent at a known concentration.

  • Aliquot the solution into several vials and seal them.

  • Store the vials under controlled conditions (e.g., specified temperature and light exposure).

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from storage.

  • If necessary, dilute the sample to an appropriate concentration for HPLC analysis.

  • Analyze the sample using a stability-indicating HPLC method that can separate the intact this compound from its potential degradation products.[4][5][11][12][13]

  • Monitor for any decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_storage Storage cluster_analysis Time-Point Analysis cluster_result Result prep1 Prepare stock solution of known concentration prep2 Aliquot into vials prep1->prep2 storage1 Store under controlled conditions prep2->storage1 analysis1 Remove vial at T=0, T=1, T=2... storage1->analysis1 analysis2 Analyze by stability-indicating HPLC analysis1->analysis2 analysis3 Monitor for degradation analysis2->analysis3 result Determine degradation rate analysis3->result

Caption: General workflow for assessing the stability of this compound in solution.

Signaling Pathway

Famotidine functions by blocking the histamine H2 receptor, which is involved in the stimulation of gastric acid secretion. Understanding this pathway provides context for its pharmacological action.

Histamine H2 Receptor Signaling Pathway

G cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor Histamine H2 Receptor g_protein Gs Protein receptor->g_protein histamine Histamine histamine->receptor binds & activates famotidine This compound famotidine->receptor binds & blocks ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates proton_pump H+/K+ ATPase (Proton Pump) pka->proton_pump activates acid_secretion Acid Secretion proton_pump->acid_secretion

References

Famotidine-13C,d3 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Famotidine-13C,d3, a stable isotope-labeled analog of Famotidine. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications in bioanalytical methods, and the relevant physiological signaling pathways of its unlabeled counterpart, Famotidine.

Core Properties of this compound

This compound is a high-purity reference standard essential for analytical and quality control applications.[1] Its primary utility lies in its application as an internal standard for the precise quantification of Famotidine in various biological matrices through mass spectrometry-based assays.

PropertyValue
CAS Number 2744683-81-4
Molecular Formula C₇¹³CH₁₂D₃N₇O₂S₃[2][3][4]
Molecular Weight 341.46 g/mol [4][5]
Synonyms 3-(((2-((Diaminomethylene)amino)thiazol-4-yl)methyl)thio)-N'-sulfamoylpropanimidamide 13C-d3, 3-(((2-Guanidinothiazol-4-yl)methyl)thio)-N-sulfamoylpropan-1-13C-2,3,3-d3-imidamide

Application in Quantitative Bioanalysis

This compound serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the accurate determination of Famotidine concentrations in biological samples such as human plasma and urine.[6][7]

Experimental Protocol: Quantification of Famotidine in Human Plasma and Urine by LC-MS

The following is a detailed methodology for the quantitative analysis of Famotidine using this compound as an internal standard.

1. Preparation of Standard Solutions:

  • Stock solutions of both Famotidine and the internal standard, this compound, are prepared in 30% methanol.[6]

  • Working standard solutions of Famotidine are prepared for plasma samples with a concentration range of 6.31 ng/mL to 2.52 x 10³ ng/mL.[6]

  • For urine samples, working standard solutions of Famotidine are prepared in a range between 0.188 µg/mL and 75.0 µg/mL.[6]

  • The working solution of the internal standard is prepared at a final concentration of 83.3 ng/mL for plasma analysis and 6.25 µg/mL for urine analysis.[6]

2. Sample Preparation:

  • Plasma Samples:

    • To 150 µL of blank plasma, add 15 µL of the Famotidine working solution and 15 µL of the internal standard working solution.[6]

    • Alkalize the plasma samples with ammonium hydroxide.

    • Perform liquid-liquid extraction twice with ethyl acetate.[7]

  • Urine Samples:

    • To 25 µL of blank urine, add 10 µL of the Famotidine working solution and 10 µL of the internal standard working solution.[6]

    • Urine samples are directly diluted with the initial mobile phase before injection into the HPLC system.[6][7]

3. Chromatographic Conditions:

  • Column: Phenomenex Synergi™ Hydro-RP™ column.[6]

  • Mobile Phase: A gradient elution of acetonitrile and 10 mM ammonium acetate aqueous solution (pH 8.3, adjusted with ammonium hydroxide).[6][7]

  • Flow Rate: 0.4 mL/min.[8]

4. Mass Spectrometry Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).[6]

  • Detection Method: Selected Ion Monitoring (SIM).[6]

  • Monitored Transitions: The product ion at m/z 189 is chosen for the quantification of Famotidine, while the product ion at m/z 192 is used for the internal standard, ¹³C₃-famotidine.[6]

Below is a graphical representation of the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Dilution cluster_analysis Analysis cluster_quantification Quantification Plasma Plasma Sample Spike_IS Spike with This compound (IS) Plasma->Spike_IS Urine Urine Sample Urine->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE for Plasma Dilution Dilution with Mobile Phase Spike_IS->Dilution for Urine HPLC HPLC Separation LLE->HPLC Dilution->HPLC MS Mass Spectrometry (SIM Mode) HPLC->MS Data Data Analysis & Quantification MS->Data

Bioanalytical workflow for Famotidine quantification.

Mechanism of Action and Signaling Pathways of Famotidine

Famotidine is a competitive histamine H2 receptor antagonist.[3][4] Its primary pharmacodynamic effect is the inhibition of gastric acid secretion.[5]

Canonical Signaling Pathway: Inhibition of Gastric Acid Secretion

Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on the basolateral membrane of gastric parietal cells.[3] This activation of H2 receptors stimulates a signaling cascade that results in the secretion of gastric acid.[2][9] Famotidine competitively blocks the H2 receptor, thereby inhibiting this pathway and reducing gastric acid production.[2][3][9]

The canonical signaling pathway is illustrated below.

canonical_pathway cluster_cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Activates Famotidine Famotidine Famotidine->H2R Inhibits AC Adenylate Cyclase H2R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ (Acid) ProtonPump->H_ion Secretes biased_signaling cluster_cell HEK293T Cell (transfected) Famotidine Famotidine H2R H2 Receptor Famotidine->H2R Gs_AC Gs-AC Pathway H2R->Gs_AC Inverse Agonism MEK_ERK MEK/ERK Pathway H2R->MEK_ERK Agonism cAMP cAMP Levels Gs_AC->cAMP Decrease pERK pERK Levels MEK_ERK->pERK Increase

References

A Technical Guide to Commercial Suppliers and Purity Grades of Famotidine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the procurement of high-purity, well-characterized stable isotope-labeled internal standards is critical for the accuracy and reliability of bioanalytical and pharmacokinetic studies. This guide provides an in-depth overview of the commercial suppliers, available purity grades, and relevant analytical methodologies for Famotidine-13C,d3, a key internal standard for the quantification of the H2-receptor antagonist, famotidine.

Commercial Suppliers and Purity Specifications

This compound is available from a range of specialized chemical suppliers. While availability and product specifications can vary, the following table summarizes key information from prominent vendors. Researchers are advised to request the latest certificate of analysis for batch-specific data.

SupplierCAS NumberPurity GradeAdditional Information
Simson Pharma Limited 2744683-81-496%[1]Accompanied by a Certificate of Analysis.[2]
Cayman Chemical 2744683-81-4≥99% deuterated forms (d1-d3)[3]Intended for use as an internal standard for quantification by GC- or LC-MS.[4]
A2B Chem 2744683-81-499%[5]-
Aquigen Bio Sciences 2744683-81-4High-quality reference standard[6]Supplied with comprehensive characterization data.[6]
Pharmaffiliates 2744683-81-4High Purity-
Axios Research 76824-35-6 (non-labelled)Fully characterized chemical compound[7]Compliant with regulatory guidelines.[7]
Acanthus Research 76824-35-6 (non-labelled)Drug Substance Stable Isotope Labeled Reference Standard[8]-
MedChemExpress --Labeled as Famotidine-¹³C,d₃.[9]

Quality Control and Analytical Methodology

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly utilizing liquid chromatography-mass spectrometry (LC-MS). A validated HPLC-MS method for the determination of famotidine in human plasma and urine has been described, which uses carbon-13 labeled famotidine as the internal standard. The following protocol is based on the principles of such a validated method.

Experimental Protocol: Quantitative Analysis of Famotidine using this compound as an Internal Standard by LC-MS

1. Preparation of Stock and Working Standard Solutions:

  • Prepare a stock solution of Famotidine and this compound in a suitable solvent, such as 30% methanol.

  • From the stock solutions, prepare a series of working standard solutions of famotidine at various concentrations.

  • Prepare a working solution of the internal standard (this compound) at a fixed concentration.

2. Sample Preparation:

  • To the biological matrix samples (e.g., plasma, urine), add a fixed amount of the this compound internal standard working solution.

  • Perform a sample clean-up procedure, such as protein precipitation or solid-phase extraction, to remove interfering substances.

  • Evaporate the supernatant and reconstitute the residue in the mobile phase.

3. LC-MS Analysis:

  • Inject the prepared samples onto an appropriate HPLC column (e.g., a C18 column).

  • Use a suitable mobile phase for chromatographic separation.

  • Perform mass spectrometric detection in the positive ion mode using selected ion monitoring (SIM). Monitor the specific m/z transitions for both famotidine and this compound.

4. Calibration and Quantification:

  • Construct a calibration curve by plotting the peak area ratio of famotidine to the internal standard against the concentration of the famotidine working standards.

  • The concentration of famotidine in the unknown samples can then be determined from this calibration curve.

5. Method Validation:

  • The analytical method should be validated for specificity, linearity, sensitivity (limit of detection and limit of quantitation), precision, accuracy, and stability according to regulatory guidelines (e.g., FDA).

Logical Workflow for Procurement and Quality Assessment

The process of selecting, procuring, and verifying the quality of this compound for research purposes can be visualized as a structured workflow. This ensures that the obtained material meets the stringent requirements for its intended application.

G cluster_procurement Procurement Process cluster_quality_assessment Quality Assessment cluster_decision start Identify Need for This compound search_suppliers Search for Commercial Suppliers start->search_suppliers request_info Request Quotations and Certificates of Analysis search_suppliers->request_info evaluate_suppliers Evaluate Suppliers based on Purity, Cost, and Availability request_info->evaluate_suppliers place_order Place Purchase Order evaluate_suppliers->place_order receive_material Receive Material and Certificate of Analysis place_order->receive_material Shipment verify_coa Verify CoA for Purity, Identity, and Isotopic Enrichment receive_material->verify_coa in_house_qc Perform In-house QC (e.g., LC-MS verification) verify_coa->in_house_qc release_for_use Release for Use in Assays in_house_qc->release_for_use qc_pass QC Pass? in_house_qc->qc_pass qc_pass->request_info No - Re-evaluate/ Contact Supplier qc_pass->release_for_use Yes

Caption: Workflow for the procurement and quality assessment of this compound.

Conclusion

The availability of high-purity this compound from various commercial suppliers is essential for the accurate quantification of famotidine in research and clinical settings. Researchers should carefully evaluate suppliers based on the provided specifications and always request a batch-specific Certificate of Analysis. The use of validated analytical methods, such as LC-MS with the isotopically labeled internal standard, ensures the generation of reliable and reproducible data, which is fundamental to the integrity of drug development and bioanalytical studies.

References

An In-depth Technical Guide on the Theoretical vs. Actual Mass of Famotidine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the theoretical and experimentally determined mass of the isotopically labeled compound Famotidine-13C,d3. It is intended to serve as a technical resource, offering insights into the principles of mass spectrometry in the context of stable isotope-labeled internal standards.

Introduction to this compound

This compound is a stable isotope-labeled version of Famotidine, a potent histamine H2-receptor antagonist used to inhibit gastric secretion[1]. The incorporation of one Carbon-13 (¹³C) atom and three Deuterium (d or ²H) atoms creates a molecule that is chemically identical to Famotidine but has a higher mass. This mass difference is fundamental to its primary application as an internal standard for the quantification of Famotidine in biological matrices using mass spectrometry techniques like Liquid Chromatography-Mass Spectrometry (LC-MS)[2][3]. The labeled standard allows for precise and accurate measurement by correcting for variations during sample preparation and analysis.

Theoretical vs. Actual Mass: A Comparative Analysis

A critical distinction exists between the theoretical mass and the actual (or measured) mass of a molecule.

  • Theoretical Monoisotopic Mass: This is the sum of the exact masses of the most abundant isotopes of the constituent atoms. It is a calculated value based on the specific isotopic composition of the molecule (e.g., C₇¹³CH₁₂D₃N₇O₂S₃). High-resolution mass spectrometers are capable of measuring this exact mass.

  • Molecular Weight (or Average Mass): This is the weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The values often cited on supplier data sheets (e.g., 341.5) are typically the average molecular weight[4][5][6].

  • Actual/Observed Mass: This is the mass-to-charge ratio (m/z) of the molecule as determined experimentally by a mass spectrometer. In high-resolution instruments, this value is very close to the theoretical monoisotopic mass.

The molecular formula for this compound is C₇[¹³C]H₁₂D₃N₇O₂S₃[3][4][7][][9][10]. Based on this, the theoretical monoisotopic mass can be calculated with high precision.

Data Presentation: Mass Comparison

The following table summarizes the different mass values associated with this compound, contrasting the calculated theoretical mass with the molecular weights provided by various chemical suppliers.

ParameterValueSource
Molecular Formula C₇[¹³C]H₁₂D₃N₇O₂S₃Axios Research, Cayman Chemical, BOC Sciences[4][7][]
Theoretical Monoisotopic Mass 341.0671 g/mol Calculated
Molecular Weight 341.45 g/mol Axios Research, Pharmaffiliates[7][9]
Molecular Weight 341.4565 g/mol A2B Chem[11]
Molecular Weight 341.46 g/mol BOC Sciences[]
Molecular Weight 341.5 g/mol Cayman Chemical[4][5][6]

Note: The theoretical monoisotopic mass is calculated using the most common isotopes: C=12.000000, ¹³C=13.003355, H=1.007825, D=2.014102, N=14.003074, O=15.994915, S=31.972071.

Experimental Protocol: Mass Determination by LC-MS

The actual mass of this compound is experimentally verified using Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a generalized protocol based on methodologies for quantifying Famotidine in biological samples, where this compound serves as the internal standard.

Objective:

To determine the mass-to-charge ratio (m/z) of the protonated parent ion of this compound.

Materials and Reagents:
  • This compound standard

  • HPLC-grade acetonitrile, methanol, and water

  • Ammonium acetate

  • Ammonium hydroxide

  • Biological matrix (e.g., human plasma, urine) - for method validation context

  • Phenomenex Synergi™ Hydro-RP™ column or equivalent

Methodology:
  • Sample Preparation:

    • For standards, a stock solution is prepared by dissolving this compound in a suitable solvent such as methanol or DMSO[6].

    • For biological samples, a protein precipitation or liquid-liquid extraction step is typically employed. For instance, plasma samples can be alkalized with ammonium hydroxide and extracted with ethyl acetate[2]. Urine samples may be diluted directly with the mobile phase[2].

  • Chromatographic Separation (HPLC):

    • The prepared sample is injected into an HPLC system.

    • Separation is achieved using a reverse-phase column (e.g., C18).

    • A gradient elution is often used, with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium acetate) and an organic component (e.g., acetonitrile)[2]. The gradient is programmed to separate the analyte from matrix components effectively.

  • Ionization and Mass Spectrometry (MS):

    • The eluent from the HPLC is directed to the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source operating in positive mode.

    • The ESI source generates protonated molecules, [M+H]⁺, of the analyte.

    • The mass spectrometer is operated in a mode suitable for accurate mass measurement, such as Selected Ion Monitoring (SIM) or full-scan mode on a high-resolution instrument (e.g., TOF or Orbitrap)[2].

  • Data Acquisition and Analysis:

    • The instrument detects the mass-to-charge ratio (m/z) of the ions. For this compound, the expected protonated ion would be near m/z 342.

    • The resulting mass spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion of this compound. The high-resolution measurement of this peak provides the actual or observed mass. For a related compound, ¹³C₃-famotidine, a product ion at m/z 192 was chosen for quantification[2].

Visualization of Experimental Workflow

The logical flow for the experimental determination of this compound's mass can be visualized as follows.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Standard This compound Standard Solvent Methanol/DMSO Standard->Solvent Stock Prepare Stock Solution Solvent->Stock Injection Inject Sample Stock->Injection Column HPLC Separation (Reverse-Phase Column) Injection->Column Elution Gradient Elution Column->Elution Ionization Electrospray Ionization (ESI+) Elution->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detector Ion Detection MassAnalyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Analysis Identify [M+H]⁺ Ion Spectrum->Analysis Result Determine Actual Mass (m/z) Analysis->Result

Caption: Workflow for determining the actual mass of this compound via LC-MS.

References

Methodological & Application

Application Note: High-Throughput Quantification of Famotidine in Human Plasma using LC-MS/MS with a Stable Isotope Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of famotidine in human plasma. The method utilizes a stable isotope-labeled internal standard, Famotidine-¹³C,d₃, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical and pharmacokinetic studies. The method was developed to provide a linear dynamic range with a low limit of quantification, demonstrating excellent performance in terms of accuracy, precision, and recovery.

Introduction

Famotidine is a potent histamine H₂ receptor antagonist widely used for the treatment of gastric acid-related disorders such as peptic ulcers and gastroesophageal reflux disease. Accurate and reliable quantification of famotidine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a detailed protocol for a high-performance LC-MS/MS method for the determination of famotidine in human plasma, employing Famotidine-¹³C,d₃ as the internal standard to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • Famotidine reference standard (≥98% purity)

  • Famotidine-¹³C,d₃ internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC-MS/MS Method Parameters

The following tables summarize the optimized liquid chromatography and mass spectrometry conditions.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Gradient 40% B (isocratic)[1][2]
Injection Volume 10 µL
Column Temperature 40°C
Run Time 3.0 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Medium
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

Table 3: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
Famotidine 338.1189.1[3][4]1503580
Famotidine-¹³C,d₃ (IS) 342.1192.0[5]1503580

Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Famotidine Stock Solution (1 mg/mL): Accurately weigh 10 mg of famotidine reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Famotidine-¹³C,d₃ and dissolve in 1 mL of methanol.

  • Famotidine Working Solutions: Prepare serial dilutions of the famotidine stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

Protocol 2: Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike appropriate amounts of the famotidine working solutions into blank human plasma to achieve final concentrations ranging from 1 ng/mL to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3 ng/mL, 150 ng/mL, and 400 ng/mL).

Protocol 3: Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of methanol to each tube to precipitate the plasma proteins.[1][2]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Data Analysis and Results

The concentration of famotidine in the samples was determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve was constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

Table 4: Method Validation Summary

ParameterResult
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%[6]
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery > 80%[1][2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample is_add Add 20 µL IS (100 ng/mL) plasma->is_add ppt Add 300 µL Methanol is_add->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 10 µL supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms integration Peak Integration msms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Quantify against Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Experimental workflow for the LC-MS/MS analysis of famotidine.

logical_relationship cluster_process Analytical Process cluster_output Measurement famotidine Famotidine (Analyte) sample_prep Sample Preparation (Protein Precipitation) famotidine->sample_prep is Famotidine-¹³C,d₃ (Internal Standard) is->sample_prep lc_separation LC Separation sample_prep->lc_separation ionization ESI Ionization lc_separation->ionization area_ratio Peak Area Ratio (Famotidine / IS) ionization->area_ratio quantification Accurate Quantification area_ratio->quantification

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of famotidine in human plasma. The use of a stable isotope-labeled internal standard, Famotidine-¹³C,d₃, ensures high accuracy and precision by compensating for potential matrix effects and procedural variability. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for pharmacokinetic and clinical research applications.

References

Application of Famotidine-¹³C,d₃ in Bioequivalence Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Famotidine-¹³C,d₃ in the bioequivalence (BE) assessment of famotidine formulations. The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical practice, ensuring accuracy and precision in pharmacokinetic studies. Famotidine-¹³C,d₃ serves as an ideal internal standard (IS) for the quantitative analysis of famotidine in biological matrices via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction to Famotidine and Bioequivalence

Famotidine is a potent histamine H₂-receptor antagonist that inhibits gastric acid secretion.[1][2] It is widely used for the treatment of peptic ulcers, gastroesophageal reflux disease (GERD), and other hypersecretory conditions. For generic versions of famotidine to be approved, they must be shown to be bioequivalent to the reference listed drug. This is typically demonstrated by comparing pharmacokinetic parameters such as the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) after administration of the test and reference products to healthy volunteers.[3][4]

The use of a stable isotope-labeled internal standard like Famotidine-¹³C,d₃ is critical for a robust bioanalytical method. Since its physical and chemical properties are nearly identical to the unlabeled famotidine, it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer. This allows for accurate correction of any variability during sample preparation and analysis.[5]

Bioanalytical Method Using Famotidine-¹³C,d₃

A validated LC-MS/MS method is the gold standard for the quantification of drugs in biological matrices for bioequivalence studies.

Experimental Protocol: Quantification of Famotidine in Human Plasma

Objective: To accurately quantify the concentration of famotidine in human plasma samples obtained from a bioequivalence study, using Famotidine-¹³C,d₃ as an internal standard.

Materials and Reagents:

  • Famotidine reference standard

  • Famotidine-¹³C,d₃ (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of famotidine and Famotidine-¹³C,d₃ in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • From these stock solutions, prepare serial dilutions (working solutions) for calibration standards and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation Method):

    • To 200 µL of plasma sample (calibration standard, QC, or study sample), add a fixed amount of Famotidine-¹³C,d₃ working solution.

    • Add 600 µL of methanol to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • HPLC Column: A C18 column (e.g., 100 mm x 2.1 mm, 5 µm) is suitable for separation.[3]

    • Mobile Phase: A gradient or isocratic elution using a mixture of 0.1% formic acid in water and methanol. A typical composition is 60:40 (0.1% aqueous formic acid:methanol).[3][4]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to monitor the transitions for both famotidine and its labeled internal standard.

      • Famotidine transition: e.g., m/z 338.1 → 189.1[2]

      • Famotidine-¹³C,d₃ transition: The precursor and/or product ion will be shifted by the mass of the isotopes. The exact m/z values should be confirmed by infusion of the standard.

  • Calibration and Quantification:

    • A calibration curve is constructed by plotting the peak area ratio (famotidine/Famotidine-¹³C,d₃) against the nominal concentration of the calibration standards.

    • The concentration of famotidine in the study samples is then determined from this curve using the measured peak area ratios.

Method Validation Summary

The bioanalytical method should be fully validated according to regulatory guidelines. Key validation parameters are summarized in the table below.

ParameterTypical Acceptance CriteriaExample Data
Linearity Correlation coefficient (r²) > 0.992.5 - 250.0 ng/mL, r² = 0.9999[3]
Accuracy % Bias within ±15% (±20% at LLOQ)97.23% to 99.64%[3]
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)Intra-day and Inter-day RSD: 2.30% - 4.32%[3]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5, with acceptable accuracy and precision2.5 ng/mL[3]
Recovery Consistent and reproducible> 80%[3][4]
Matrix Effect CV of IS-normalized matrix factor ≤ 15%89.01% to 95.73%[3]
Stability Analyte stable under various storage and processing conditionsStable for at least 48 hours at room temperature after extraction[1]

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation

Bioanalytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample (200 µL) Add_IS Add Famotidine-¹³C,d₃ (IS) Plasma->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate_Ratio Quantify Quantify using Calibration Curve Calculate_Ratio->Quantify BE_Study_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Screening Subject Screening Enrollment Enrollment of Healthy Volunteers Screening->Enrollment Randomization Randomization Enrollment->Randomization Dosing1 Dosing (Test or Reference) Randomization->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period (≥7 days) Sampling1->Washout Crossover Crossover Dosing Washout->Crossover Dosing2 Dosing (Reference or Test) Crossover->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis

References

Application Note: Quantification of Famotidine in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of famotidine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Famotidine-¹³C,d₃ as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it provides a summary of method validation parameters based on established regulatory guidelines, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Famotidine is a potent histamine H₂-receptor antagonist widely used in the treatment of gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and other conditions associated with excessive stomach acid production. Accurate measurement of famotidine concentrations in human plasma is crucial for pharmacokinetic analysis, dose optimization, and bioequivalence studies. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as Famotidine-¹³C,d₃, is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the reliability of the results.

Principle

This method involves the extraction of famotidine and its SIL-IS from human plasma, followed by separation using reverse-phase liquid chromatography. The analytes are then detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The concentration of famotidine in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Experimental Protocols

Reagents and Materials
  • Famotidine reference standard (≥98% purity)

  • Famotidine-¹³C,d₃ (isotopic purity ≥99%)

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma (with EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) cartridges (e.g., Cation-exchange) or protein precipitation plates.

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of famotidine and Famotidine-¹³C,d₃ in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the famotidine stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the Famotidine-¹³C,d₃ stock solution with the same diluent to a final concentration of approximately 100 ng/mL.

Sample Preparation

Several methods can be employed for the extraction of famotidine from human plasma. Protein precipitation is a rapid and simple approach, while solid-phase extraction can provide cleaner extracts.

Protocol 1: Protein Precipitation (PPT) [1]

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of methanol (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) [2][3]

  • Condition a cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma sample to which the internal standard has been added.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5 µm)[1]
Mobile Phase A 0.1% Formic acid in water[1]
Mobile Phase B Methanol[1]
Gradient Isocratic or gradient elution (e.g., 40% B)[1]
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 3
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Famotidine338.1189.1
Famotidine-¹³C,d₃~342.1~189.1

Note: The exact m/z for Famotidine-¹³C,d₃ should be confirmed by direct infusion of the standard.

Method Validation Summary

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA). The following tables summarize typical validation results reported in the literature for the quantification of famotidine in human plasma.

Table 4: Calibration Curve and Linearity

Linearity Range (ng/mL)Correlation Coefficient (r²)Reference
2.5 - 250.0>0.999[1]
0.631 - 252>0.99
1 - 200>0.99
5 - 300>0.999
1 - 100Linear[3]
20 - 400Linear
0.5 - 500Linear

Table 5: Precision and Accuracy

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
Low, Mid, High< 15%< 15%±15%General FDA Guideline
Various< 14%< 14%93 - 110%
Various< 10%--[3]
Various< 8%< 8%-
Various< 10%--

Table 6: Recovery

Extraction MethodAnalyteRecovery (%)Reference
Protein PrecipitationFamotidine>80%[1]
Liquid-Liquid ExtractionFamotidine53 - 79%
Solid-Phase ExtractionFamotidineNot specified[2][3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample add_is Add Famotidine-¹³C,d₃ (IS) plasma->add_is ppt Protein Precipitation (Methanol) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Quantify using Calibration Curve ratio->calibration results Report Famotidine Concentration calibration->results

Caption: Experimental workflow for the quantification of famotidine in human plasma.

bmv_workflow cluster_specificity Specificity & Selectivity cluster_performance Method Performance cluster_matrix_effects Matrix Effects & Recovery cluster_stability Stability title Bioanalytical Method Validation cluster_specificity cluster_specificity title->cluster_specificity cluster_performance cluster_performance title->cluster_performance cluster_matrix_effects cluster_matrix_effects title->cluster_matrix_effects cluster_stability cluster_stability title->cluster_stability blank_matrix Analyze Blank Matrix interference Check for Interferences blank_matrix->interference linearity Linearity & Range precision Precision (Intra- & Inter-day) linearity->precision accuracy Accuracy precision->accuracy lloq Lower Limit of Quantification (LLOQ) accuracy->lloq matrix_effect Matrix Effect Evaluation recovery Extraction Recovery matrix_effect->recovery freeze_thaw Freeze-Thaw Stability short_term Short-Term (Bench-Top) Stability freeze_thaw->short_term long_term Long-Term Storage Stability short_term->long_term stock_solution Stock Solution Stability long_term->stock_solution

Caption: Key components of bioanalytical method validation for famotidine quantification.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of famotidine in human plasma. The use of a stable isotope-labeled internal standard, Famotidine-¹³C,d₃, ensures high-quality data suitable for demanding applications in clinical and pharmaceutical research. The provided protocols and validation summaries serve as a comprehensive guide for researchers, scientists, and drug development professionals aiming to establish and validate a reliable bioanalytical method for famotidine.

References

Application Note: Therapeutic Drug Monitoring of Famotidine Using Famotidine-¹³C,d₃ by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Famotidine is a potent histamine H₂ receptor antagonist widely used for the treatment of gastric acid-related disorders. Therapeutic Drug Monitoring (TDM) of famotidine is crucial to optimize dosing, ensure efficacy, and minimize potential toxicity, particularly in specific patient populations such as pregnant women or infants.[1] The use of a stable isotope-labeled internal standard, such as Famotidine-¹³C,d₃, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Famotidine-¹³C,d₃ has the same chemical properties and chromatographic behavior as famotidine, but a different mass, allowing for accurate and precise quantification by correcting for matrix effects and variations during sample processing.[2] This application note provides a detailed protocol for the determination of famotidine in human plasma and urine using Famotidine-¹³C,d₃ as an internal standard.

Experimental Protocols

This section details the necessary materials, sample preparation, and analytical conditions for the quantification of famotidine in biological matrices.

1. Materials and Reagents

  • Famotidine reference standard

  • Famotidine-¹³C,d₃ (Internal Standard, IS)[3][4]

  • Methanol (LC-MS grade)[5]

  • Acetonitrile (LC-MS grade)[1][6]

  • Ammonium acetate[1][6]

  • Ammonium hydroxide[1][6]

  • Formic acid (LC-MS grade)[5]

  • Water (LC-MS grade)

  • Human plasma (blank)

  • Human urine (blank)

2. Preparation of Stock and Working Solutions

  • Famotidine Stock Solution (1 mg/mL): Accurately weigh and dissolve famotidine in methanol.

  • Famotidine-¹³C,d₃ Stock Solution (1 mg/mL): Accurately weigh and dissolve Famotidine-¹³C,d₃ in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the famotidine stock solution in a mixture of methanol and water to create calibration standards and quality control (QC) samples.[1]

  • Internal Standard Working Solution: Dilute the Famotidine-¹³C,d₃ stock solution with the appropriate solvent to achieve a final concentration suitable for the assay.[1]

3. Sample Preparation (Plasma)

There are two common methods for plasma sample preparation:

  • Protein Precipitation (PPT):

    • To 100 µL of plasma, add 300 µL of methanol containing the internal standard, Famotidine-¹³C,d₃.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[5]

  • Liquid-Liquid Extraction (LLE):

    • To 150 µL of plasma, add 15 µL of the internal standard working solution.[1]

    • Alkalize the plasma samples with ammonium hydroxide.[1][6]

    • Add 1 mL of ethyl acetate and vortex for 5 minutes.[1][6]

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and repeat the extraction.

    • Evaporate the combined organic layers to dryness and reconstitute the residue in the mobile phase.[1][6]

4. Sample Preparation (Urine)

  • Urine samples can often be prepared by a simple dilution method.[1][6]

  • Dilute the urine sample with the initial mobile phase containing the internal standard, Famotidine-¹³C,d₃.[1][6]

  • Vortex and directly inject the diluted sample into the LC-MS/MS system.

5. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[7]

  • Chromatographic Column: A C18 or phenyl analytical column is suitable for separation.[5][8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., 10 mM ammonium acetate or 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[1][5][6]

  • Ionization Mode: Positive electrospray ionization (ESI+).[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for famotidine and Famotidine-¹³C,d₃ should be optimized. For example, a monitored transition for famotidine could be m/z 338.1 → 189.1.[7]

Data Presentation

The following tables summarize the quantitative performance of a typical LC-MS/MS method for famotidine analysis using a stable isotope-labeled internal standard.

Table 1: Calibration Curve Parameters

MatrixConcentration Range
Human Plasma0.631 - 252 ng/mL>0.99
Human Urine0.075 - 30.0 µg/mL>0.99
Data synthesized from multiple sources.[1][5][6][9]

Table 2: Accuracy and Precision of Quality Control Samples

MatrixQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
PlasmaLow5< 10%< 10%95 - 105%
PlasmaMedium50< 8%< 9%97 - 103%
PlasmaHigh200< 5%< 7%98 - 102%
Representative data based on published methods.[1][5][9]

Table 3: Method Sensitivity

MatrixLower Limit of Quantification (LLOQ)
Human Plasma0.5 - 2.5 ng/mL
Human Urine0.05 µg/mL
Values may vary depending on the specific instrumentation and method.[5][9]

Visualizations

Diagram 1: Experimental Workflow for Famotidine TDM

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Famotidine-13C,d3 (Internal Standard) Sample->Add_IS Extraction Extraction (PPT or LLE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for famotidine analysis.

Diagram 2: Principle of Stable Isotope Dilution Analysis

G cluster_process Analytical Process cluster_result Result Analyte Famotidine Sample_Prep Sample Preparation Analyte->Sample_Prep IS This compound IS->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Ratio Peak Area Ratio (Analyte / IS) LC_MS->Ratio

References

Application Note & Protocol: Quantitative Analysis of Famotidine using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for establishing a calibration curve and quantifying famotidine in biological matrices (e.g., human plasma) using Famotidine-¹³C,d₃ as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Famotidine is a potent histamine H₂-receptor antagonist widely used for the treatment of gastric and duodenal ulcers.[1][2] Accurate and precise quantification of famotidine in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3] The use of a stable isotope-labeled internal standard, such as Famotidine-¹³C,d₃, is the gold standard for quantitative bioanalysis using mass spectrometry. This approach corrects for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.[4]

This application note details a robust LC-MS/MS method for the determination of famotidine in human plasma, including sample preparation, chromatographic separation, and mass spectrometric detection. The method is validated according to established guidelines for bioanalytical method validation.[4]

Experimental

Materials and Reagents
  • Famotidine reference standard

  • Famotidine-¹³C,d₃ internal standard[5][6][7]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma (blank)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Famotidine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of famotidine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Famotidine-¹³C,d₃ in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the famotidine stock solution with a mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of approximately 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (blank, calibration standard, or unknown) into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution in methanol to each tube.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5 µm)[8][9]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol[8][9]
Flow Rate 0.4 mL/min[10]
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Elution Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)[9]
Monitored Transitions Famotidine: m/z 338.1 → 189.1Famotidine-¹³C,d₃: m/z 342.1 → 190.0[10]
Capillary Voltage 3.5 kV[4]
Source Temperature 150 °C
Desolvation Temperature 350 °C[4]

Calibration Curve Construction

A calibration curve is constructed by analyzing a series of calibration standards prepared in the blank biological matrix. The concentration of famotidine in the calibration standards typically ranges from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

The curve is generated by plotting the peak area ratio of the analyte (famotidine) to the internal standard (Famotidine-¹³C,d₃) against the nominal concentration of the analyte. A linear regression analysis with a weighting factor of 1/x² is typically used to fit the data. The correlation coefficient (r²) should be greater than 0.99 for the curve to be accepted.[4]

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated bioanalytical method for famotidine.

Table 1: Calibration Curve Parameters

ParameterTypical Value
Linearity Range 2.5 - 250.0 ng/mL[8][9]
Correlation Coefficient (r²) > 0.999[8][9]
Lower Limit of Quantification (LLOQ) 2.5 ng/mL[8][9]
Regression Equation y = mx + c (where y = peak area ratio, x = concentration)

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ 2.5< 15%< 15%85 - 115%
Low QC 7.5< 15%< 15%85 - 115%
Mid QC 75< 15%< 15%85 - 115%
High QC 200< 15%< 15%85 - 115%

Note: The acceptance criteria for precision (%CV) and accuracy are typically within ±15% (±20% for LLOQ) as per regulatory guidelines.[4]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantitative analysis of famotidine.

Famotidine_Calibration_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock_Sol Stock Solutions (Famotidine & IS) Work_Std Working Standards Stock_Sol->Work_Std Spike Spike Blank Matrix Work_Std->Spike Cal_QC Calibration Standards & QCs Spike->Cal_QC Plasma_Sample Plasma Sample (100 µL) Add_IS Add IS in Methanol (200 µL) Plasma_Sample->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Inject Inject into LC-MS/MS Supernatant->LC_Inject Chrom_Sep Chromatographic Separation LC_Inject->Chrom_Sep MS_Detect Mass Spectrometric Detection (MRM) Chrom_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Ratio_Calc Calculate Peak Area Ratios Integration->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify

Caption: Workflow for Famotidine Quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of famotidine in biological matrices. The use of a stable isotope-labeled internal standard, Famotidine-¹³C,d₃, ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies. The provided protocol for establishing a calibration curve is fundamental for the accurate determination of famotidine concentrations in unknown samples.

References

Application Note: High-Throughput Solid-Phase Extraction Protocol for Famotidine and its Labeled Internal Standard from Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the simultaneous quantification of famotidine and its stable isotope-labeled internal standard (e.g., ¹³C₃-Famotidine or D₄-Famotidine) in human plasma. The methodology utilizes a cation-exchange mechanism for efficient sample cleanup and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring accurate and precise measurement of famotidine in a biological matrix.

Introduction

Famotidine is a potent histamine H₂ receptor antagonist widely used in the treatment of peptic ulcers and gastroesophageal reflux disease.[1] Accurate determination of its concentration in biological fluids is crucial for pharmacokinetic and bioequivalence studies. Solid-phase extraction is a widely adopted technique for sample preparation as it effectively removes endogenous interferences from complex matrices like plasma, thereby improving the accuracy and sensitivity of subsequent analyses.[2][3] The use of a stable isotope-labeled internal standard is essential for correcting matrix effects and variabilities in the extraction process and instrument response.[4][5] This protocol provides a detailed, step-by-step procedure for the extraction of famotidine from human plasma using cation-exchange SPE cartridges.

Physicochemical Properties of Famotidine

A fundamental understanding of the physicochemical properties of famotidine is critical for developing an effective SPE method.

PropertyValueReference
Molecular Weight337.45 g/mol [6]
pKa (Strongest Basic)8.38[6]
Solubility in Water0.1% w/v (Slightly Soluble)[1][6]
Solubility in Methanol0.3% w/v (Slightly Soluble)[6]
LogP-0.6[7]

Caption: A summary of the key physicochemical properties of famotidine.

Experimental Protocol

This protocol is optimized for the extraction of famotidine and its labeled internal standard from human plasma.

Materials and Reagents
  • Famotidine reference standard

  • ¹³C₃-Famotidine or D₄-Famotidine (Internal Standard, IS)

  • Cation-exchange SPE cartridges (e.g., Benzenesulfonic acid-based, SCX)[2][3][8]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide

  • Formic acid

  • Water (deionized or HPLC grade)

  • Human plasma (blank)

Instrumentation
  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • LC-MS/MS system

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of famotidine and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the famotidine stock solution in a mixture of methanol and water to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration.

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

    • Vortex for 30 seconds.

    • Add 200 µL of 2% formic acid in water to acidify the sample and facilitate protein precipitation.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant for SPE.

Solid-Phase Extraction Procedure
  • Conditioning: Condition the cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The extracted samples are ready for injection into an LC-MS/MS system. The following are suggested starting conditions; optimization may be required.

ParameterCondition
LC Column C18 or Phenyl column (e.g., Venusil XBP Phenyl, 100 mm x 2.1 mm, 5 µm)[9]
Mobile Phase A 0.1% Formic acid in water[9][10]
Mobile Phase B 0.1% Formic acid in methanol[9]
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Famotidine: m/z 338.1 → 189.1[10]; IS (¹³C₃-Famotidine): m/z 341.1 → 192.1 (example); IS (D₄-Famotidine): m/z 342.1 → 190.0[10]

Caption: Suggested starting parameters for LC-MS/MS analysis of famotidine.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the described SPE-LC-MS/MS method for famotidine, as reported in the literature.

ParameterResultReference
Linearity Range 2.5 - 250.0 ng/mL[9]
Extraction Recovery > 80%[9]
Matrix Effect 89.01% - 95.73%[9]
Intra-day Precision (RSD) 2.30% - 4.32%[9]
Inter-day Precision (RSD) < 14%[11][12]
Accuracy 93% - 110%[11][12]

Caption: Summary of quantitative performance data for the famotidine SPE-LC-MS/MS method.

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 acidify Add 2% Formic Acid (200 µL) vortex1->acidify vortex2 Vortex acidify->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition 1. Condition (Methanol, Water) load 2. Load Sample condition->load wash1 3. Wash (2% Formic Acid) load->wash1 wash2 4. Wash (Methanol) wash1->wash2 elute 5. Elute (5% NH4OH in Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow of the solid-phase extraction protocol for famotidine.

Conclusion

The solid-phase extraction protocol presented in this application note provides an effective and reproducible method for the extraction of famotidine and its labeled internal standard from human plasma. The use of cation-exchange SPE, coupled with LC-MS/MS analysis, allows for high sensitivity, selectivity, and accuracy, making it a valuable tool for pharmacokinetic studies and therapeutic drug monitoring.

References

Application Notes: Famotidine-13C,d3 in Metabolic Profiling and Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Famotidine is a potent and selective histamine H2-receptor antagonist used for the treatment of gastric ulcers, gastroesophageal reflux disease (GERD), and other conditions related to excessive stomach acid production.[1][2] Understanding its pharmacokinetic profile and metabolism is crucial for effective drug development and clinical use. Stable isotope-labeled compounds, such as Famotidine-13C,d3, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies.[3][4] By incorporating heavy isotopes like Carbon-13 and deuterium, these labeled analogues serve as ideal internal standards for quantitative bioanalysis using mass spectrometry, allowing for highly accurate and precise measurements of the parent drug in biological matrices.[5][6]

This compound, with its increased mass, shares identical chemical and physical properties with unlabeled famotidine, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar behavior allow it to effectively normalize for variations in sample preparation and instrument response, thereby correcting for matrix effects and improving data quality.[5] These application notes provide an overview of Famotidine's metabolism and detailed protocols for the use of this compound as an internal standard in quantitative LC-MS/MS assays.

Metabolic Pathway of Famotidine

Famotidine undergoes minimal first-pass metabolism.[1][7] The primary metabolic pathway is oxidation, which occurs in the liver. Approximately 25-30% of a dose is metabolized to a single identified metabolite, Famotidine S-oxide, which is pharmacologically inactive.[7][] The metabolism is primarily mediated by the cytochrome P450 enzyme system, specifically CYP1A2.[1] The majority of the administered famotidine (around 65-70%) is excreted unchanged in the urine through both glomerular filtration and renal tubular secretion.[7][9]

Famotidine_Metabolism cluster_absorption Absorption & Distribution cluster_metabolism Hepatic Metabolism cluster_excretion Elimination Famotidine Famotidine (Oral/IV) Enzyme CYP1A2 Famotidine->Enzyme Urine_Unchanged Renal Excretion (Unchanged, ~70%) Famotidine->Urine_Unchanged Major Pathway Metabolite Famotidine S-oxide (Inactive) Urine_Metabolite Renal Excretion (Metabolite) Metabolite->Urine_Metabolite Enzyme->Metabolite Oxidation (~30%)

Caption: Metabolic fate of Famotidine in the body.

Mechanism of Action: H2 Receptor Antagonism

Famotidine competitively inhibits the action of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells.[1][] This action blocks the histamine-stimulated pathway for gastric acid secretion. By preventing histamine binding, famotidine reduces the intracellular concentration of cyclic AMP (cAMP), which in turn decreases the activity of the proton pump (H+/K+ ATPase), the final step in acid secretion.[10] This leads to a reduction in both the volume and acidity of gastric secretions.[7][]

Famotidine_MoA cluster_ParietalCell Gastric Parietal Cell H2R Histamine H2 Receptor AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A cAMP->PKA Activates PP Proton Pump (H+/K+ ATPase) PKA->PP Activates H_ion Gastric Acid (H+) PP->H_ion Secretes Histamine Histamine Histamine->H2R Famotidine Famotidine Famotidine->H2R Blocks

Caption: Famotidine's inhibition of the gastric acid secretion pathway.

Protocol: Quantitative Analysis of Famotidine in Human Plasma and Urine by LC-MS/MS

This protocol describes a validated method for the determination of famotidine in biological matrices using this compound as an internal standard (IS).[11][12]

1. Materials and Reagents

  • Famotidine analytical standard

  • This compound (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate

  • Ammonium Hydroxide

  • Ethyl Acetate

  • Ultrapure Water

  • Human plasma and urine (control)

2. Preparation of Solutions

  • Stock Solutions (Famotidine and IS): Prepare individual stock solutions in 30% methanol.[11] Store at 4°C.

  • Working Standard Solutions (Famotidine): Prepare working solutions by serial dilution of the stock solution. For plasma, the range should be 6.31 ng/mL to 2.52 µg/mL. For urine, the range should be 0.188 µg/mL to 75.0 µg/mL.[11]

  • Internal Standard Working Solution: Prepare the IS working solution at a final concentration of 83.3 ng/mL for plasma analysis and 6.25 µg/mL for urine analysis.[11]

3. Sample Preparation

  • Plasma Samples:

    • To a 100 µL plasma sample, add the IS (this compound).

    • Alkalize the sample with ammonium hydroxide.[11][12]

    • Perform liquid-liquid extraction twice with ethyl acetate.[11][12]

    • Evaporate the organic layer to dryness and reconstitute the residue in the initial mobile phase for injection.

  • Urine Samples:

    • To a 50 µL urine sample, add the IS.[13]

    • Directly dilute the sample with the initial mobile phase.[11][12]

    • Vortex and inject the supernatant into the HPLC system.

4. LC-MS/MS Instrumentation and Conditions

  • Chromatographic System: HPLC system capable of gradient elution.

  • Column: Phenomenex Synergi™ Hydro-RP™ or equivalent C18 column.[11][12]

  • Mobile Phase: Gradient elution using Acetonitrile and 10 mM Ammonium Acetate aqueous solution (pH adjusted to 8.3 with ammonium hydroxide).[11][12]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.[11][13]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[13][14]

    • Monitor precursor-to-product ion transitions for both famotidine and the internal standard (this compound).[15]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Add_IS Spike with IS (this compound) Sample->Add_IS Extract Extraction (Plasma) or Dilution (Urine) Add_IS->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation (HPLC) Inject->Separate Detect Detection (MS/MS) (MRM Mode) Separate->Detect Integrate Integrate Peak Areas (Analyte and IS) Detect->Integrate Calculate Calculate Area Ratio (Analyte/IS) Integrate->Calculate Quantify Quantify Concentration (via Calibration Curve) Calculate->Quantify

Caption: General workflow for quantitative bioanalysis using an internal standard.

Quantitative Data Summary

The use of this compound as an internal standard allows for the development of robust, sensitive, and accurate bioanalytical methods. The tables below summarize typical performance characteristics from validated LC-MS/MS assays.

Table 1: Calibration Curve and Sensitivity Data

MatrixConcentration RangeLinearity (r²)Lower Limit of Quantification (LLOQ)Citation
Human Plasma0.631 - 252 ng/mL> 0.990.5 - 2.5 ng/mL[11][12][13][14]
Human Urine0.075 - 30.0 µg/mL> 0.990.05 µg/mL[11][12][13]

Table 2: Method Accuracy and Precision

MatrixAssay TypeAccuracy RangeRelative Deviation (Precision)Citation
Human PlasmaIntra- & Inter-day93% - 110%< 14%[11][12]
Human UrineIntra- & Inter-day93% - 110%< 14%[11][12]

Table 3: Sample Preparation Efficiency

MatrixParameterValue RangeCitation
Human PlasmaExtraction Recovery53% - 79%[11][12]
Human PlasmaMatrix Effect< 17%[11][12]
Human UrineMatrix Effect< 17%[11][12]

References

Application Note: Quantitative Analysis of Famotidine in Human Urine by LC-MS/MS using a Stable Isotope Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of famotidine in human urine samples. The use of a stable isotope-labeled internal standard, Carbon-13-labeled famotidine, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. The described protocol involves a simple dilution of the urine sample followed by direct injection, minimizing sample preparation time and potential for error. This method is suitable for pharmacokinetic studies, clinical research, and drug monitoring applications.

Introduction

Famotidine is a potent histamine H2 receptor antagonist widely used for the treatment of gastric acid-related disorders. Accurate and reliable measurement of famotidine in biological matrices such as urine is crucial for understanding its pharmacokinetic profile. This application note presents a validated LC-MS/MS method that employs a stable isotope dilution technique for the precise quantification of famotidine in human urine. The simple "dilute-and-shoot" sample preparation approach offers a high-throughput solution for researchers and drug development professionals.

Experimental Protocols

Materials and Reagents
  • Famotidine reference standard

  • Carbon-13-labeled famotidine (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (ACS grade)

  • Ammonium hydroxide (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • Blank human urine

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of famotidine and the internal standard in 30% methanol.[1] Store at 4°C.[1]

  • Working Standard Solutions:

    • Famotidine: Prepare working standard solutions of famotidine in a range between 0.188 µg/mL and 75.0 µg/mL by diluting the stock solution with 30% methanol.[1]

    • Internal Standard (IS): Prepare a working solution of the internal standard at a final concentration of 6.25 µg/mL.[1]

  • Mobile Phase:

    • Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 8.3 with ammonium hydroxide.

    • Mobile Phase B: Acetonitrile.

Sample Preparation
  • To 25 µL of a urine sample, add 10 µL of the internal standard working solution (6.25 µg/mL).[1]

  • Dilute the sample with 500 µL of the initial mobile phase.[1]

  • Filter the solution using a 0.45 µm syringe filter.[1]

  • Inject an aliquot of 50 µL of the filtered sample into the HPLC system.[1]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
HPLC SystemAgilent or equivalent
ColumnPhenomenex Synergi™ Hydro-RP™
Mobile Phase A10 mM Ammonium Acetate in water, pH 8.3
Mobile Phase BAcetonitrile
GradientA gradient elution of acetonitrile and 10 mM ammonium acetate aqueous solution is utilized.[1][2]
Flow RateNot specified in the source documents. A typical flow rate for such a column would be 0.2-0.5 mL/min.
Injection Volume50 µL[1]
Column TemperatureNot specified in the source documents. Typically maintained at ambient or slightly elevated temperature (e.g., 25-40°C).

Mass Spectrometry:

ParameterCondition
Mass SpectrometerWaters EMD 1000 single-quadrupole or equivalent tandem mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive Mode[1]
Monitored TransitionsFamotidine: m/z 189 (Selected Ion Monitoring)[1] Internal Standard (¹³C-Famotidine): m/z 192 (Selected Ion Monitoring)[1]
Capillary Voltage3.5 kV[1]
Cone Voltage45 V[1]
Source Temperature90°C[1]
Desolvation Temperature350°C[1]
Desolvation Gas Flow500 L/h[1]
Cone Gas Flow100 L/h[1]

Data Presentation

Method Validation Summary

The analytical method was validated according to the FDA guidelines for bioanalytical method validation.[1]

ParameterResult
Linearity Range0.075 - 30.0 µg/mL[1][2]
Correlation Coefficient (r²)> 0.99[1][2]
Accuracy93% - 110%[1][2]
Precision (Intra-day)< 8.8%[1]
Precision (Inter-day)< 9.3%[1]
Matrix Effect< 17%[1][2]
Limit of Quantification (LOQ)0.05 µg/mL[3]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample 25 µL Urine Sample add_is Add 10 µL IS (6.25 µg/mL) urine_sample->add_is dilute Dilute with 500 µL Initial Mobile Phase add_is->dilute filter Filter (0.45 µm) dilute->filter inject Inject 50 µL filter->inject hplc HPLC Separation (Phenomenex Synergi™ Hydro-RP™) inject->hplc ms MS/MS Detection (ESI+, SIM) hplc->ms quant Quantification (Peak Area Ratio vs. Concentration) ms->quant

Caption: Workflow for the analysis of famotidine in urine.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of famotidine in human urine. The simple sample preparation and the use of a stable isotope-labeled internal standard make this method highly suitable for routine analysis in a research or clinical setting. The validation data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Famotidine-13C,d3 Internal Standard Concentration for Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Famotidine-13C,d3 as an internal standard (IS) for bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to optimize the internal standard concentration?

A1: Optimizing the internal standard (IS) concentration is critical for the accuracy, precision, and robustness of a bioanalytical method.[1] An appropriate IS concentration ensures that its response is within the linear range of the detector and effectively compensates for variability during sample processing and analysis without interfering with the analyte signal.[1][2]

Q2: What is a suitable starting concentration for this compound in plasma or urine analysis?

A2: Based on published literature, a working solution of Carbon-13-labeled famotidine for the analysis of maternal and umbilical cord plasma samples was prepared at a final concentration of 83.3 ng/mL. For urine samples, a working solution of 6.25 µg/mL was used.[3] These concentrations can serve as a starting point for your optimization experiments.

Q3: How does the internal standard concentration affect matrix effects?

A3: The concentration of the internal standard can influence how well it compensates for matrix effects.[4] Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification.[5] An optimized IS concentration, ideally at a level that provides a strong and consistent signal, helps to normalize these variations.[4] It is recommended to match the IS concentration in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte.[1]

Q4: What are the regulatory expectations regarding internal standard response variability?

A4: Regulatory bodies like the FDA provide guidance on evaluating internal standard response variability.[2] Consistent IS response across all samples (calibration standards, quality controls, and unknown samples) is expected. Significant variability may indicate issues with sample processing, instrument performance, or matrix effects and should be investigated.[2][6]

Troubleshooting Guide

Problem 1: High variability in this compound response across a single analytical run.

Possible Cause Recommended Solution
Inconsistent sample preparationEnsure precise and consistent addition of the IS to all samples. The IS should be added as early as possible in the sample processing workflow.[2]
Pipetting errorsCalibrate and verify the accuracy of all pipettes used for dispensing the IS and sample matrix.
Incomplete mixingVortex each sample thoroughly after the addition of the IS to ensure homogeneity.
Instrument instabilityCheck for fluctuations in the mass spectrometer's source conditions or detector response. Run a system suitability test before the analytical batch.
Matrix effectsEvaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix from multiple sources.[5] If significant variability is observed, further optimization of the sample cleanup procedure may be necessary.

Problem 2: this compound signal is too low or not detectable.

Possible Cause Recommended Solution
IS concentration is too lowIncrease the concentration of the this compound working solution. Prepare a series of concentrations to determine the optimal response.
Poor ionization efficiencyOptimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) for this compound.[3]
Degradation of the ISVerify the stability of the this compound stock and working solutions. Prepare fresh solutions if necessary.
Inefficient extraction recoveryEvaluate and optimize the sample extraction procedure to ensure consistent and adequate recovery of the IS.

Problem 3: this compound signal is saturating the detector.

Possible Cause Recommended Solution
IS concentration is too highDecrease the concentration of the this compound working solution. Perform serial dilutions to find a concentration that provides a strong but non-saturating signal.
Detector settings are too highReduce the detector gain or adjust other relevant mass spectrometer parameters.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol is based on a validated method for famotidine bioanalysis.[3]

Materials:

  • This compound reference standard

  • Methanol (30%)

  • Calibrated pipettes and volumetric flasks

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve in 30% methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Store the stock solution at 4°C.

  • Working Solution Preparation:

    • For Plasma Samples: Dilute the stock solution with the appropriate solvent (e.g., 30% methanol) to a final concentration of 83.3 ng/mL.[3]

    • For Urine Samples: Dilute the stock solution to a final concentration of 6.25 µg/mL.[3]

    • These working solutions are then added to the respective biological samples during the sample preparation process.

Protocol 2: Step-by-Step Optimization of this compound Concentration

This protocol provides a systematic approach to determining the optimal IS concentration.

Objective: To identify the this compound concentration that provides a stable and appropriate response, ensuring accurate and precise quantification of famotidine across the entire calibration range.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation prep_is Prepare IS Working Solutions (e.g., 25, 50, 100, 200 ng/mL) spike_is Spike IS into Blank Matrix prep_is->spike_is prep_samples Prepare Blank Matrix Samples prep_samples->spike_is process_samples Process Samples (Extraction) spike_is->process_samples analyze Analyze by LC-MS/MS process_samples->analyze eval_response Evaluate IS Response (Intensity & Stability) analyze->eval_response eval_precision Assess Precision (%CV of IS Response) eval_response->eval_precision select_optimal Select Optimal Concentration eval_precision->select_optimal

Caption: Workflow for optimizing internal standard concentration.

Procedure:

  • Prepare a Range of IS Concentrations: Prepare several working solutions of this compound at different concentrations (e.g., 25, 50, 100, and 200 ng/mL for plasma).

  • Spike into Blank Matrix: For each concentration, spike a known volume of the IS working solution into at least six different lots of blank biological matrix (e.g., human plasma).

  • Sample Processing: Process these samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the processed samples using the developed LC-MS/MS method.

  • Evaluate IS Response:

    • Intensity: The peak area of the IS should be sufficiently high (typically >50 times the signal-to-noise ratio) to ensure good peak integration but not so high that it causes detector saturation.

    • Stability: The IS response should be consistent across the different lots of the biological matrix.

  • Assess Precision: Calculate the percentage coefficient of variation (%CV) of the IS peak area across the replicate injections for each concentration. The optimal concentration should yield a %CV of ≤15%.

  • Select Optimal Concentration: Choose the concentration that provides a robust and consistent signal with the lowest variability. This concentration should then be used for the full method validation.

Data Presentation

Table 1: Example Data for IS Concentration Optimization

IS Concentration (ng/mL)Mean IS Peak Area (n=6)%CV of IS Peak Area
2550,00018.5
50120,00012.2
100250,0008.5
200550,000 (Saturation observed)N/A

In this example, 100 ng/mL would be selected as the optimal concentration.

Troubleshooting Logic Diagram

G start High IS Response Variability (>15% CV) check_prep Review Sample Preparation (Pipetting, Mixing) start->check_prep check_instrument Investigate Instrument Performance (System Suitability) check_prep->check_instrument No Issue remedy_prep Refine Sample Prep Protocol check_prep->remedy_prep Issue Found check_matrix Evaluate Matrix Effects (Multiple Lots) check_instrument->check_matrix No Issue remedy_instrument Perform Instrument Maintenance check_instrument->remedy_instrument Issue Found remedy_matrix Optimize Sample Cleanup check_matrix->remedy_matrix Issue Found end_ok IS Variability Resolved check_matrix->end_ok No Issue remedy_prep->end_ok remedy_instrument->end_ok remedy_matrix->end_ok

Caption: Troubleshooting logic for internal standard response variability.

References

Technical Support Center: Troubleshooting Isotopic Exchange in Deuterium-Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for issues related to isotopic exchange in deuterium-labeled standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a problem for my deuterium-labeled standards?

A: Isotopic exchange, specifically hydrogen-deuterium exchange (HDX), is a chemical process where a deuterium atom in your labeled standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent).[1][2] This can compromise the accuracy of quantitative analyses, such as those using liquid chromatography-mass spectrometry (LC-MS), because it alters the mass of the internal standard, leading to inaccurate measurements.[3] The loss of deuterium can result in a "false positive" where the internal standard is mistakenly identified as the unlabeled analyte.[3]

Q2: I'm observing a loss of deuterium from my standard. What are the most common causes?

A: Several factors can promote the exchange of deuterium with hydrogen. The most common culprits include:

  • pH of the solution: The rate of hydrogen-deuterium exchange is highly dependent on pH.[1][2][4] Exchange is catalyzed by both acids and bases, with the minimum exchange rate for many compounds occurring in a pH range of approximately 2 to 3.[1][5]

  • Labile Hydrogens: Deuterium atoms bound to heteroatoms (e.g., oxygen in hydroxyl or carboxyl groups, and nitrogen in amines) are highly susceptible to exchange.[1][6] Deuterium on carbons adjacent to carbonyl groups can also be prone to exchange through keto-enol tautomerism, especially under basic conditions.[2][6]

  • Solvent Composition: The presence of protic solvents (e.g., water, methanol) is necessary for exchange to occur. The rate of exchange can also be influenced by the specific solvent used.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including isotopic exchange.[7]

  • Sample Storage and Handling: Prolonged storage in protic solvents, especially at non-optimal pH and elevated temperatures, can lead to significant deuterium loss.[8]

Q3: How can I prevent or minimize back-exchange during my experiment?

A: "Back-exchange" refers to the loss of deuterium from your labeled standard and its replacement with hydrogen from the solvent during sample preparation and analysis.[1][9] Here are several strategies to minimize this phenomenon:

  • pH Control: Maintain a low pH (around 2.5-3.0) during sample processing and analysis, as this is the pH at which the exchange rate is at a minimum for many compounds.[5]

  • Low Temperature: Perform all sample preparation and chromatographic separations at low temperatures (e.g., on ice or using a cooled autosampler) to slow down the exchange rate.[5]

  • Minimize Time in Protic Solvents: Reduce the time your sample spends in aqueous or other protic solvents as much as possible.[5]

  • Use of Aprotic Solvents: Whenever feasible, use aprotic solvents for sample reconstitution and storage. However, this is often not possible for LC-MS applications.

  • Rapid Analysis: Perform LC-MS analysis as quickly as possible after sample preparation to minimize the time for back-exchange to occur.[5]

  • Strategic Labeling: Whenever possible, use standards where the deuterium labels are placed in non-exchangeable positions.[3][6] Using ¹³C or ¹⁵N labeled standards is an alternative that avoids the issue of exchange altogether.[3][6]

Q4: My deuterium-labeled standard is showing a different retention time in my LC method compared to the unlabeled analyte. Why is this happening?

A: This phenomenon is known as the "isotope effect." The slight mass difference between hydrogen and deuterium can sometimes lead to differences in chromatographic behavior, resulting in co-elution issues.[1][10] The magnitude of this effect depends on the number and position of the deuterium labels.[1] While often minor, this can be a consideration for high-resolution separations.

Troubleshooting Guides

Problem 1: Gradual loss of isotopic purity in the deuterium-labeled standard over time.

Symptoms:

  • Decreasing peak area ratio of the labeled standard to the analyte in repeat injections of the same sample.

  • Appearance of a peak at the mass of the unlabeled analyte that grows over time.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent pH Adjust the pH of all solvents and buffers to the range of minimum exchange (typically pH 2.5-3.0).[5]
Elevated Storage Temperature Store standards and samples at low temperatures (-20°C or -80°C).[11] Thaw on ice before use.
Labile Deuterium Position If the deuterium is on a heteroatom or an activated carbon, exchange is more likely. Consider synthesizing or purchasing a standard with labels in more stable positions, or use a ¹³C or ¹⁵N labeled analog.[3][6]
Prolonged Exposure to Protic Solvents Prepare samples immediately before analysis. Minimize the time the sample is in the autosampler vial.
Problem 2: Significant back-exchange observed during LC-MS analysis.

Symptoms:

  • The measured mass of the standard is lower than expected, indicating deuterium loss.

  • High variability in the response of the internal standard.

Possible Causes & Solutions:

CauseSolution
High pH of Mobile Phase Use a mobile phase with a low pH (e.g., 0.1% formic acid in water/acetonitrile).[12]
Elevated Column Temperature Run the LC separation at a lower temperature.
Long LC Gradient Shorten the LC gradient time to reduce the time the standard is exposed to the mobile phase.[9]
In-source Exchange Hydrogen/deuterium exchange can sometimes occur in the mass spectrometer's ion source.[13][14] Optimizing source parameters like temperature may help.

Experimental Protocols

Protocol 1: Quantifying Deuterium Exchange using Mass Spectrometry

This protocol provides a general workflow to assess the stability of a deuterium-labeled standard.

  • Sample Preparation:

    • Prepare a stock solution of the deuterium-labeled standard in a suitable aprotic solvent (e.g., acetonitrile).

    • Prepare a series of solutions by diluting the stock solution into different aqueous buffers covering a range of pH values (e.g., pH 2, 4, 7, and 9).

    • Incubate these solutions at a controlled temperature (e.g., room temperature or 37°C) for various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • LC-MS Analysis:

    • At each time point, inject an aliquot of each solution onto an LC-MS system.

    • Use a suitable chromatographic method to separate the standard from other components.

    • Acquire full scan mass spectra to observe the isotopic distribution of the standard.

  • Data Analysis:

    • For each sample, determine the average mass of the isotopic cluster of the standard.

    • Calculate the percentage of deuterium remaining at each time point and pH compared to the t=0 sample. The number of exchanged deuteriums can be calculated from the difference in the average masses of the peptide before and after exchange.[15]

    Percentage of Deuterium Retention = [(Average Mass_t - Average Mass_unlabeled) / (Average Mass_t0 - Average Mass_unlabeled)] * 100

Table 1: Example Data for Deuterium Exchange at Different pH Values

Time (hours)% Deuterium Retention (pH 2.5)% Deuterium Retention (pH 7.0)% Deuterium Retention (pH 9.0)
0100%100%100%
199.5%95.2%85.1%
499.2%88.6%70.3%
898.9%81.4%55.7%
2497.5%65.0%30.2%

Visualizations

Troubleshooting Workflow for Isotopic Exchange

This workflow provides a logical sequence of steps to diagnose and resolve issues with deuterium-labeled standards.

TroubleshootingWorkflow start Isotopic Exchange Suspected check_purity Verify Initial Isotopic Purity of Standard start->check_purity review_conditions Review Experimental Conditions (pH, Temp, Solvent) check_purity->review_conditions time_course_exp Perform Time-Course Stability Experiment review_conditions->time_course_exp analyze_data Analyze Mass Spectra for Deuterium Loss time_course_exp->analyze_data root_cause Identify Root Cause analyze_data->root_cause solution_ph pH-Related Exchange root_cause->solution_ph High/Low pH solution_temp Temperature-Induced Exchange root_cause->solution_temp High Temp solution_labile Labile Deuterium Position root_cause->solution_labile No obvious cause optimize_ph Adjust Solvent pH to 2.5-3.0 solution_ph->optimize_ph optimize_temp Lower Sample/Column Temperature solution_temp->optimize_temp change_standard Use Standard with Stable Labels (e.g., non-exchangeable D, 13C, 15N) solution_labile->change_standard revalidate Re-validate Assay optimize_ph->revalidate optimize_temp->revalidate change_standard->revalidate

Caption: A flowchart for troubleshooting isotopic exchange in deuterium-labeled standards.

Factors Influencing Hydrogen-Deuterium Exchange Rate

This diagram illustrates the key factors that can accelerate the undesirable exchange of deuterium for hydrogen.

HDX_Factors cluster_factors Factors Increasing Exchange Rate high_ph High pH (Basic Conditions) exchange_rate Increased Isotopic Exchange high_ph->exchange_rate low_ph Low pH (Acidic Conditions) low_ph->exchange_rate high_temp High Temperature high_temp->exchange_rate protic_solvent Protic Solvents (e.g., H2O) protic_solvent->exchange_rate labile_position Labile Deuterium Position (-OH, -NH, alpha-carbonyl) labile_position->exchange_rate

References

mitigating matrix effects with Famotidine-13C,d3 in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating matrix effects when quantifying famotidine in plasma samples using its stable isotope-labeled internal standard, Famotidine-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in the bioanalysis of famotidine?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS). Its primary purpose is to accurately quantify famotidine in complex biological matrices like plasma. Because this compound is chemically identical to famotidine but has a different mass, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations in sample preparation and matrix effects, leading to more accurate and precise results.

Q2: What are matrix effects and how do they impact the quantification of famotidine?

A2: Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components of the plasma matrix, such as phospholipids and proteins.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for famotidine, resulting in inaccurate quantification.[2] For example, direct protein precipitation with methanol or acetonitrile has been shown to cause severe matrix effects in famotidine analysis.[3]

Q3: Why is mitigating matrix effects crucial in regulated bioanalysis?

Q4: What are the common sample preparation techniques to reduce matrix effects for famotidine analysis?

A4: Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate plasma proteins.[4][5] However, this method may not effectively remove all interfering phospholipids and can sometimes lead to significant matrix effects for famotidine.[3]

  • Liquid-Liquid Extraction (LLE): This technique separates famotidine from the plasma matrix based on its solubility in two immiscible liquid phases. LLE has been shown to be effective in reducing matrix effects for famotidine, particularly after alkalizing the plasma with ammonium hydroxide and using ethyl acetate as the extraction solvent.[3]

  • Solid-Phase Extraction (SPE): A highly selective method where famotidine is retained on a solid sorbent while matrix components are washed away. Cation-exchange SPE has been successfully used for famotidine extraction from plasma.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Analyte/IS Ratio Inconsistent sample preparation; significant and variable matrix effects between samples.Ensure precise and consistent execution of the sample preparation protocol. Consider switching to a more robust extraction method like LLE or SPE to better remove interfering matrix components.[3][6]
Low Analyte Recovery Suboptimal extraction conditions (e.g., incorrect pH, wrong solvent); inefficient protein precipitation.For LLE, optimize the pH of the aqueous phase and the choice of organic solvent. Famotidine extraction with ethyl acetate is enhanced under alkaline conditions.[3] For SPE, ensure the correct sorbent chemistry is used and that conditioning, loading, washing, and elution steps are optimized.
Significant Ion Suppression or Enhancement Co-elution of phospholipids or other endogenous matrix components; insufficient sample cleanup.Modify the chromatographic conditions to separate famotidine from the interfering peaks.[1] Improve the sample preparation method; for instance, if using protein precipitation, consider LLE or SPE for a cleaner extract.[3]
Poor Peak Shape Incompatible injection solvent with the mobile phase; column overload; secondary interactions with the stationary phase.Ensure the final extract is reconstituted in a solvent similar in composition and strength to the initial mobile phase. Use a lower injection volume. Consider a different column chemistry or mobile phase additives.
Inconsistent Results Between Batches Variability in plasma lots; inconsistency in reagent preparation.Evaluate matrix effects across multiple sources of blank plasma.[3] Prepare fresh reagents and standards for each analytical run.

Quantitative Data Summary

The following tables summarize quantitative data from published methods for famotidine analysis in human plasma, highlighting the effectiveness of different sample preparation techniques in mitigating matrix effects.

Table 1: Comparison of Sample Preparation Methods

Parameter Liquid-Liquid Extraction (LLE) Protein Precipitation (PPT) Reference(s)
Extraction Recovery 53% - 79%>80%[3][4]
Matrix Effect < 17% (negligible ion suppression/enhancement)89.01% - 95.73% (Matrix Factor)[3][4]
Accuracy 93% - 110%97.23% - 99.64% (Relative Recovery)[3][4]
Precision (RSD) < 14%2.30% - 4.32%[3][4]

Note: A lower matrix effect percentage or a matrix factor closer to 100% indicates less impact from the matrix.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Famotidine in Plasma

This protocol is based on a validated method demonstrating minimal matrix effects.[3][8]

  • Sample Preparation:

    • Pipette 150 µL of human plasma into a microcentrifuge tube.

    • Add 15 µL of this compound working solution (as internal standard).

    • Add 15 µL of famotidine working standard solution (for calibration curve samples) or blank solution (for QC and unknown samples).

    • Vortex for 10 seconds.

  • Alkalization:

    • Add a specified volume of ammonium hydroxide to alkalize the plasma sample. This step is crucial for efficient extraction of famotidine.[3]

  • Extraction:

    • Add 1 mL of ethyl acetate.

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Second Extraction:

    • Transfer the organic layer to a clean tube.

    • Repeat the extraction step with another 1 mL of ethyl acetate.

    • Combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic layers to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters

The following are typical starting parameters that should be optimized for your specific instrument.

Parameter Condition Reference(s)
LC Column Phenomenex Synergi™ Hydro-RP™ (150 x 4.6 mm, 4 µm) or equivalent[3]
Mobile Phase A 10 mM Ammonium Acetate in water, pH 8.3 (adjusted with ammonium hydroxide)[3]
Mobile Phase B Acetonitrile[3]
Gradient Start with 14% B, increase to 32% B over 6 minutes[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive[3]
MS Detection Multiple Reaction Monitoring (MRM)[4]
MRM Transition (Famotidine) m/z 338.1 → 189.1[9]
MRM Transition (this compound) m/z 342.1 → 190 (example for D4-Famotidine)[9]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is alkalize Alkalize with NH4OH add_is->alkalize add_solvent Add Ethyl Acetate alkalize->add_solvent vortex_centrifuge Vortex & Centrifuge add_solvent->vortex_centrifuge extract Collect Organic Layer vortex_centrifuge->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection ionize->detect quantify Quantification detect->quantify

Caption: Experimental workflow for LLE-based sample preparation and LC-MS/MS analysis.

G start Problem: Inaccurate Quantification check_is Check IS Response start->check_is check_matrix Evaluate Matrix Effect (Post-extraction spike vs. Neat) check_is->check_matrix IS Response OK check_recovery Assess Extraction Recovery check_is->check_recovery IS Response Low/Variable improve_cleanup Improve Sample Cleanup (e.g., PPT -> LLE/SPE) check_matrix->improve_cleanup Significant Matrix Effect optimize_chromo Optimize Chromatography (Separate analyte from suppression zone) check_matrix->optimize_chromo Significant Matrix Effect solution Solution: Accurate & Precise Method check_matrix->solution Matrix Effect Acceptable improve_cleanup->solution optimize_chromo->solution check_recovery->check_matrix Recovery OK optimize_extraction Optimize Extraction Protocol (pH, solvent, etc.) check_recovery->optimize_extraction Low Recovery optimize_extraction->solution

Caption: Troubleshooting decision tree for addressing inaccurate quantification.

References

Technical Support Center: Stability of Famotidine-13C,d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Famotidine-13C,d3 in biological matrices during storage. As an isotopically labeled internal standard, the stability of this compound is expected to be comparable to that of unlabeled famotidine. The information presented here is based on studies of famotidine and provides a strong basis for handling its isotopically labeled counterpart.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for plasma and urine samples containing this compound?

A1: Based on stability studies of famotidine, it is recommended to store plasma and urine samples at -20°C or -80°C for long-term storage. For short-term storage, such as during sample processing, keeping samples at room temperature (22-25°C) for up to 4 hours is generally acceptable.[1] One study indicated that famotidine in plasma is stable for at least one month when stored at -20°C.[2]

Q2: How many freeze-thaw cycles can samples containing this compound undergo without degradation?

A2: Famotidine in plasma has been shown to be stable for at least two freeze-thaw cycles when stored at -80°C and thawed at room temperature.[1][2] It is best practice to minimize the number of freeze-thaw cycles.

Q3: Is this compound stable in whole blood?

A3: While specific data on this compound in whole blood is limited, it is crucial to process whole blood samples promptly to separate plasma or serum. The stability of analytes in whole blood can be compromised by enzymatic activity. It is recommended to conduct a specific stability assessment in whole blood if sample processing delays are anticipated.

Q4: What are common analytical methods used to assess the stability of famotidine and its labeled isotopes?

A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most common method for quantifying famotidine in biological fluids.[1][2][3][4][5] Specifically, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is frequently used for its high sensitivity and selectivity, especially when using an isotopically labeled internal standard like this compound.[1][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low recovery of this compound after storage Inadequate storage temperature.Ensure samples are consistently stored at -20°C or preferably -80°C. Use calibrated temperature monitoring systems for storage units.
Multiple freeze-thaw cycles.Aliquot samples into smaller volumes after collection to avoid repeated thawing of the entire sample.
Prolonged exposure to room temperature.Minimize the time samples spend on the benchtop during processing. Use ice baths to keep samples cool.
Inconsistent results between stability time points Improper sample handling and processing.Standardize sample collection, processing, and extraction procedures. Ensure thorough mixing after thawing.
Analytical instrument variability.Perform system suitability tests before each analytical run. Use a validated analytical method.
Precipitation observed in thawed samples Cryoprecipitation of matrix components.Ensure complete thawing and vortexing of the sample before taking an aliquot for analysis.

Experimental Protocols

Protocol: Freeze-Thaw Stability Assessment

This protocol outlines a typical procedure to evaluate the stability of this compound in a biological matrix (e.g., plasma) after multiple freeze-thaw cycles.

  • Sample Preparation: Spike a pool of the biological matrix with a known concentration of this compound. Aliquot into multiple analysis tubes.

  • Baseline Analysis: Analyze a set of aliquots immediately (Cycle 0) to establish the initial concentration.

  • Freeze-Thaw Cycle 1: Freeze the remaining aliquots at -80°C for at least 24 hours. Thaw them completely at room temperature. Once thawed, refreeze them at -80°C for at least 12 hours.

  • Analysis after Cycle 1: Analyze a set of the thawed and refrozen samples.

  • Freeze-Thaw Cycle 2: Repeat the freeze-thaw process with the remaining samples.

  • Analysis after Cycle 2: Analyze a final set of samples after the second freeze-thaw cycle.

  • Data Analysis: Compare the mean concentrations at each cycle to the baseline concentration. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).

Protocol: Long-Term Stability Assessment

This protocol is designed to determine the stability of this compound over an extended storage period.

  • Sample Preparation: Spike a pool of the biological matrix with a known concentration of this compound. Aliquot into multiple storage tubes.

  • Baseline Analysis: Analyze a set of aliquots immediately to determine the initial concentration.

  • Storage: Store the remaining aliquots at the desired temperature (e.g., -20°C or -80°C).

  • Interim Analysis: At predetermined time points (e.g., 1, 3, 6 months), retrieve a set of samples from storage.

  • Sample Analysis: Allow the samples to thaw completely, process them, and analyze using a validated analytical method.

  • Data Analysis: Compare the mean concentration at each time point to the baseline concentration. Stability is confirmed if the results are within an acceptable limit (e.g., ±15% of the initial concentration).

Stability Data Summary

The following tables summarize stability data for unlabeled famotidine in biological matrices, which can be considered indicative of this compound stability.

Table 1: Freeze-Thaw and Short-Term Stability of Famotidine in Human Plasma

Stability TestMatrixStorage TemperatureDurationConcentration TestedMean Accuracy (%)Reference
Freeze-ThawMaternal & Umbilical Cord Plasma-80°C2 cyclesLow & High QC93% - 110%[1]
Freeze-ThawHuman Plasma-20°C2 cyclesLow & High QCNot specified[2]
Short-TermMaternal & Umbilical Cord PlasmaRoom Temp4 hoursLow & High QC93% - 110%[1]

Table 2: Long-Term Stability of Famotidine in Human Plasma

MatrixStorage TemperatureDurationConcentration TestedMean Accuracy (%)Reference
Human Plasma-20°C1 monthLow & High QCNot specified[2]

Note: "QC" refers to quality control samples.

Visualizations

Experimental_Workflow cluster_collection Sample Collection & Spiking cluster_aliquoting Aliquoting cluster_storage Storage & Stability Conditions cluster_analysis Sample Analysis Collect_Matrix Collect Biological Matrix (e.g., Plasma) Spike_Analyte Spike with This compound Collect_Matrix->Spike_Analyte Aliquot Aliquot into Multiple Tubes Spike_Analyte->Aliquot Baseline T=0 Analysis Aliquot->Baseline Freeze_Thaw Freeze-Thaw Cycles Aliquot->Freeze_Thaw Long_Term Long-Term Storage Aliquot->Long_Term Extraction Sample Extraction Baseline->Extraction Freeze_Thaw->Extraction Long_Term->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Evaluation Data Evaluation (% Recovery) LCMS_Analysis->Data_Evaluation

Caption: Workflow for assessing the stability of this compound in biological matrices.

Troubleshooting_Logic Start Inconsistent Stability Results Check_Storage Verify Storage Conditions (Temp, Duration) Start->Check_Storage Check_Handling Review Sample Handling Procedures (Thawing, Mixing) Start->Check_Handling Check_Method Assess Analytical Method Performance (System Suitability) Start->Check_Method Storage_OK Conditions Met? Check_Storage->Storage_OK Handling_OK Procedures Followed? Check_Handling->Handling_OK Method_OK Method Valid? Check_Method->Method_OK Storage_OK->Check_Handling Yes Correct_Storage Calibrate/Repair Storage Units Storage_OK->Correct_Storage No Handling_OK->Check_Method Yes Retrain_Staff Retrain on SOPs Handling_OK->Retrain_Staff No Revalidate_Method Revalidate/ Troubleshoot Method Method_OK->Revalidate_Method No

Caption: Logical flow for troubleshooting inconsistent stability results.

References

Technical Support Center: Quantification of Famotidine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during the quantification of Famotidine-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in quantification?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for famotidine. It is chemically identical to famotidine but has a higher mass due to the incorporation of carbon-13 and deuterium atoms. This mass difference allows it to be distinguished from the unlabeled famotidine by a mass spectrometer. Using a SIL-IS is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[1][2][3]

Q2: What are the most common sources of interference in this compound quantification?

A2: Common sources of interference in the quantification of this compound can be broadly categorized as:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with famotidine and affect the ionization efficiency of the analyte and the internal standard.[2][4]

  • Metabolites: The primary metabolite of famotidine is famotidine S-oxide.[5][6] If not chromatographically separated, it could potentially interfere with the analysis.

  • Co-administered Drugs: Other drugs or their metabolites present in the sample could have similar mass-to-charge ratios or retention times, causing interference.[5][7]

  • Isobaric Interferences: These are compounds that have the same nominal mass as the analyte or internal standard. While less common with high-resolution mass spectrometry, they can be a concern.[8]

  • Cross-talk from Analyte to Internal Standard: In some cases, the isotopic peaks of the unlabeled famotidine can contribute to the signal of the this compound, especially at high concentrations of famotidine.[9]

Q3: How can I minimize matrix effects?

A3: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Effective Sample Preparation: Use a robust sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the matrix components.[10][11] Protein precipitation is a simpler but generally less clean method.[4]

  • Chromatographic Separation: Optimize the HPLC/UHPLC method to achieve good separation of famotidine from endogenous matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: this compound is designed to compensate for matrix effects as it behaves very similarly to the unlabeled drug.[1][2]

Q4: Can the S-oxide metabolite of famotidine interfere with the analysis?

A4: Yes, the famotidine S-oxide metabolite could potentially interfere if it is not chromatographically resolved from famotidine and if it undergoes in-source fragmentation that produces an ion with the same m/z as the one being monitored for famotidine. Therefore, developing a chromatographic method with sufficient resolution is essential.

Troubleshooting Guide

Problem 1: High variability in results between replicate injections.

  • Question: My replicate injections are showing high variability (%CV > 15%). What could be the cause?

  • Answer: High variability can stem from several sources. A common cause is inconsistent matrix effects. Even with a stable isotope-labeled internal standard, significant ion suppression or enhancement can lead to variability if the matrix composition is not uniform across samples. Another potential cause is instability of the processed samples.

    • Troubleshooting Steps:

      • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. Adjust your chromatography to move the famotidine peak to a cleaner region.

      • Optimize Sample Preparation: If significant matrix effects are observed, consider switching to a more rigorous sample preparation method, such as solid-phase extraction.

      • Assess Sample Stability: Evaluate the stability of famotidine in the processed samples under the storage conditions of the autosampler.

Problem 2: Poor peak shape or shifting retention times.

  • Question: I am observing poor peak shape (e.g., tailing, fronting) or my retention times are shifting. How can I fix this?

  • Answer: Poor peak shape and retention time shifts are often related to the analytical column or the mobile phase.

    • Troubleshooting Steps:

      • Column Health: Ensure the column is not overloaded and is properly equilibrated. If the column is old or has been used with complex matrices, it may need to be flushed, regenerated, or replaced. A guard column can help extend the life of the analytical column.[10]

      • Mobile Phase pH: Famotidine is a polar basic compound.[12] The pH of the mobile phase can significantly impact its retention and peak shape. Ensure the mobile phase is properly prepared and buffered. For famotidine, a slightly basic pH (around 8.3) has been shown to improve retention on a reverse-phase column.[10]

      • System Check: Check the HPLC/UHPLC system for leaks, pump issues, or problems with the autosampler.

Problem 3: Interference peak observed near the famotidine or internal standard peak.

  • Question: I see an interfering peak that is co-eluting or closely eluting with my analyte or internal standard. What should I do?

  • Answer: An interfering peak can compromise the accuracy of your quantification.

    • Troubleshooting Steps:

      • Improve Chromatographic Resolution: Modify your gradient, flow rate, or mobile phase composition to separate the interfering peak from your peak of interest. Trying a different column chemistry may also be beneficial.

      • Optimize Mass Spectrometry Parameters: Ensure that your MRM transitions are specific to famotidine and this compound. You can investigate alternative precursor-product ion transitions that may be more selective. For instance, one study chose the product ion at m/z 189 for famotidine to avoid an interference peak from human plasma.[10]

      • Identify the Interference: If possible, try to identify the source of the interference (e.g., a metabolite, a co-administered drug, or a matrix component). This can help in developing a targeted strategy to eliminate it.

Quantitative Data Summary

The impact of interferences is typically assessed during method validation. The following table summarizes potential interferences and the acceptable limits for their effects as per regulatory guidelines (e.g., FDA, EMA).

Interference Type Potential Impact on Quantification Management Strategy Typical Acceptance Criteria (% Deviation or %CV)
Matrix Effect Inaccurate quantification due to ion suppression or enhancement.Use of a stable isotope-labeled internal standard (this compound), optimized sample preparation, and chromatographic separation.The coefficient of variation (%CV) of the internal standard-normalized matrix factor should be ≤15%.
Metabolite Interference Overestimation of the famotidine concentration if the metabolite is not resolved and contributes to the analyte signal.Chromatographic separation of the metabolite from famotidine.No significant contribution to the analyte peak at its expected concentration.
Co-administered Drugs Potential for isobaric interference or contribution to the analyte or internal standard signal.Chromatographic separation and/or use of highly selective MRM transitions.No interference at the elution time of famotidine and its internal standard.
Isotopic Cross-talk Inaccuracy, especially at the upper and lower limits of quantification.Use of a high-purity internal standard and appropriate data processing algorithms.[9]The contribution of the analyte to the internal standard signal should be negligible.

Experimental Protocols

LC-MS/MS Method for Quantification of Famotidine in Human Plasma

This protocol is a synthesized example based on published methods.[4][10][11][13][14]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

    • Vortex for 30 seconds.

    • Add 400 µL of methanol (pre-chilled at -20°C).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 1 minute and transfer to an autosampler vial.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1200 series or equivalent.

    • Column: Phenomenex Synergi™ Hydro-RP™ (150 × 4.6 mm, 4 µm) with a C18 guard column.[10]

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 8.3 (adjusted with ammonium hydroxide).[10]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components. For example, start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Famotidine: Q1 m/z 338.1 -> Q3 m/z 189.1[10][14]

      • This compound: Q1 m/z 342.1 -> Q3 m/z 192.0 (Note: The exact m/z will depend on the labeling pattern of the internal standard).

Visualizations

TroubleshootingWorkflow start Start: Inaccurate or Imprecise Quantification check_is Check Internal Standard (IS) Response start->check_is is_ok IS Response Consistent? check_is->is_ok check_chrom Evaluate Chromatography: Peak Shape, Retention Time is_ok->check_chrom Yes fix_is Troubleshoot IS: - Check concentration - Assess stability is_ok->fix_is No chrom_ok Chromatography Acceptable? check_chrom->chrom_ok check_matrix Investigate Matrix Effects chrom_ok->check_matrix Yes fix_chrom Optimize LC Method: - New column/guard column - Adjust mobile phase pH - Check system for leaks chrom_ok->fix_chrom No matrix_ok Matrix Effects < 15%? check_matrix->matrix_ok check_interference Look for Co-eluting Peaks (Metabolites, Co-meds) matrix_ok->check_interference Yes fix_matrix Improve Sample Prep: - Use SPE or LLE - Dilute sample matrix_ok->fix_matrix No interference_ok No Interfering Peaks? check_interference->interference_ok end_good Method Performs as Expected interference_ok->end_good Yes fix_interference Enhance Selectivity: - Modify gradient - Change column chemistry - Use more selective MRM interference_ok->fix_interference No fix_is->check_is fix_chrom->check_chrom fix_matrix->check_matrix fix_interference->check_interference

Caption: Troubleshooting workflow for this compound quantification.

InterferenceSources interference Interference in This compound Quantification matrix Matrix Effects interference->matrix metabolites Metabolites (e.g., Famotidine S-oxide) interference->metabolites co_meds Co-administered Drugs interference->co_meds isobaric Isobaric Interferences interference->isobaric crosstalk Isotopic Cross-talk interference->crosstalk

Caption: Potential sources of interference in this compound analysis.

References

Technical Support Center: Famotidine-13C,d3 Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Famotidine-13C,d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for the accurate detection and quantification of this stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass-to-charge ratios (m/z) and Multiple Reaction Monitoring (MRM) transitions for Famotidine and its labeled internal standards?

A1: For Famotidine analysis using tandem mass spectrometry, detection is typically performed in positive electrospray ionization (ESI+) mode. The precursor ion for Famotidine is approximately m/z 338.1. A common product ion for quantification is m/z 189.1.[1] For deuterated internal standards, the precursor ion will be shifted. For instance, Famotidine-d4 has a monitored transition of m/z 342.1 → 190.[1] For this compound, the expected precursor ion would be around m/z 341.45, and a likely product ion for monitoring would be m/z 192.[2][3]

Q2: Which type of Liquid Chromatography (LC) column is recommended for Famotidine analysis?

A2: Reversed-phase columns are commonly used for the chromatographic separation of Famotidine. Specific examples from published methods include Venusil XBP Phenyl (100 mm × 2.1 mm, 5 µm) and Phenomenex Synergi™ Hydro-RP™ (150 × 4.6 mm, 4 µm) columns.[2][4] The choice of column will depend on the specific mobile phase and gradient conditions being employed.

Q3: What are the recommended mobile phase compositions for Famotidine analysis?

A3: A common approach involves a gradient elution with a mixture of an aqueous component and an organic solvent. Examples include:

  • 0.1% aqueous formic acid and methanol (60:40 v/v).[4][5]

  • Acetonitrile and 10 mM ammonium acetate aqueous solution (pH adjusted to 8.3 with ammonium hydroxide).[2][6][7]

  • Acetonitrile-water containing trifluoroacetic acid (TFA).[8] However, be aware that TFA can sometimes cause ion suppression in the ESI source.[2]

Q4: What sample preparation techniques are suitable for plasma samples containing Famotidine?

A4: Two primary methods are protein precipitation and solid-phase extraction (SPE).

  • Protein Precipitation: This is a rapid and straightforward technique. Methanol is a common solvent used to precipitate plasma proteins.[1][4][5]

  • Solid-Phase Extraction (SPE): For cleaner samples and potentially lower matrix effects, cation-exchange SPE with benzenesulfonic acid (SCX) cartridges can be utilized.[8][9]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity

Potential Cause Troubleshooting Step
Suboptimal Ion Source Parameters Systematically optimize ESI source parameters including capillary voltage (a typical starting point is 3.5 kV), cone voltage (e.g., 45 V), source temperature (e.g., 90°C), and desolvation gas temperature and flow rate (e.g., 350°C and 500 L/h, respectively).[2]
Mobile Phase Composition Ensure the mobile phase pH is appropriate for protonating Famotidine in positive ion mode. The addition of a small amount of formic acid or ammonium acetate can aid in ionization.[4][6] Avoid ion-suppressing agents like TFA if possible.[2]
Matrix Effects If analyzing complex matrices like plasma, consider a more rigorous sample cleanup method such as solid-phase extraction instead of protein precipitation.[8] The matrix effect for Famotidine in human plasma has been reported to be between 89.01% and 95.73%.[4][5]
Inefficient Nebulization Check and optimize the nebulizer gas pressure. For ESI mode, a pressure of around 60 psig is often a good starting point for flow rates between 400 and 600 µL/min.[10]

Issue 2: Poor Peak Shape or Tailing

Potential Cause Troubleshooting Step
Secondary Interactions on the Column Ensure the mobile phase pH is suitable for the analyte and column chemistry. Consider adding a small amount of a competing base, like triethylamine, to the mobile phase to reduce peak tailing, especially on older silica-based columns.
Column Overloading Inject a smaller sample volume or dilute the sample to avoid overloading the analytical column.
Inappropriate Mobile Phase Famotidine is a polar compound, which can lead to poor retention on some reversed-phase columns.[2] Consider a column with a more polar stationary phase or adjust the mobile phase composition to increase retention.

Issue 3: Inconsistent or Non-Reproducible Results

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol, whether it is protein precipitation or SPE. Use of an internal standard like this compound is crucial to correct for variability.
Fluctuations in LC System Performance Check for pressure fluctuations, leaks, or temperature variations in the LC system. Equilibrate the column thoroughly before each run.
Mass Spectrometer Instability Perform a system suitability check and calibration of the mass spectrometer to ensure it is operating within specifications.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Famotidine in Human Plasma using Protein Precipitation

This protocol is a synthesized example based on common practices.[1][4][5]

  • Preparation of Standards and Samples:

    • Prepare stock solutions of Famotidine and this compound in a suitable solvent like methanol.

    • Create a series of calibration standards by spiking blank human plasma with known concentrations of Famotidine.

    • For each sample (calibrator, QC, or unknown), add a fixed amount of the this compound internal standard solution.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of ice-cold methanol.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC Conditions:

    • Column: Venusil XBP Phenyl (100 mm × 2.1 mm, 5 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: Isocratic at 40% B or a shallow gradient depending on required separation.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • Famotidine: m/z 338.1 → 189.1

      • This compound: m/z 341.5 → 192.0 (predicted, requires empirical confirmation)

    • Optimize source parameters (e.g., capillary voltage, gas flows, temperatures) for maximum signal intensity.

Quantitative Data Summary

Parameter Value Matrix Reference
Linearity Range 2.5 - 250.0 ng/mLHuman Plasma[4][5]
0.631 - 252 ng/mLHuman Plasma[2][6][7]
1 - 200 ng/mLRat Plasma[1]
Lower Limit of Quantification (LLOQ) 2.5 ng/mLHuman Plasma[4][5]
1 ng/mLRat Plasma[1]
0.5 ng/mLHuman Plasma[8]
Extraction Recovery > 80%Human Plasma[4][5]
53 - 64%Maternal Plasma[2][6][7]
Matrix Effect 89.01% - 95.73%Human Plasma[4][5]
< 17%Human Plasma/Urine[2][6][7]

Visualizations

Workflow General Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Spike_IS Spike with this compound Plasma->Spike_IS Precipitation Protein Precipitation (e.g., Methanol) Spike_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (Reversed-Phase) Supernatant->LC_Separation ESI_Ionization ESI+ Ionization LC_Separation->ESI_Ionization MS_Detection Tandem MS Detection (MRM) ESI_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Famotidine Calibration->Quantification

Caption: A flowchart illustrating the major steps in a typical bioanalytical workflow for the quantification of Famotidine using an internal standard.

Troubleshooting Troubleshooting Low Signal Intensity Start Low Signal Intensity Observed Check_MS Verify MS Tuning & Calibration Start->Check_MS Optimize_Source Optimize ESI Source Parameters (Voltage, Gas, Temp) Check_MS->Optimize_Source MS OK Check_LC Review LC Method Optimize_Source->Check_LC Optimization Done Resolved Signal Intensity Improved Optimize_Source->Resolved Improvement Seen Mobile_Phase Adjust Mobile Phase pH/Composition Check_LC->Mobile_Phase No Obvious Issues Sample_Prep Evaluate Sample Preparation Mobile_Phase->Sample_Prep No Improvement Mobile_Phase->Resolved Improvement Seen Cleanup Improve Sample Cleanup (e.g., SPE) Sample_Prep->Cleanup Matrix Effects Suspected Cleanup->Resolved

Caption: A decision tree for troubleshooting low signal intensity during the analysis of this compound.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Famotidine Using a Famotidine-¹³C,d₃ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug development and clinical pharmacokinetics, the accurate quantification of therapeutic agents in biological matrices is paramount. For famotidine, a widely used H2 receptor antagonist, robust bioanalytical methods are crucial for bioequivalence and pharmacokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, as it effectively compensates for variability in sample preparation and matrix effects.

This guide provides a detailed overview of the validation of a bioanalytical method for famotidine in human plasma utilizing a Famotidine-¹³C,d₃ internal standard. Furthermore, it offers a comparative perspective by presenting validation parameters from methods employing alternative internal standards. The information herein is intended for researchers, scientists, and drug development professionals seeking to establish or evaluate bioanalytical methods for famotidine.

Experimental Protocols

The validation of a bioanalytical method is a comprehensive process that assesses the performance and reliability of the analytical procedure. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. The protocols outlined below are based on established regulatory guidelines from the FDA and ICH M10.[1][2][3][4][5]

Methodology Using Famotidine-¹³C,d₃ Internal Standard

A liquid chromatography with electrospray ionization mass spectrometry (LC-MS) method was developed and validated for the quantitative determination of famotidine in human plasma.[6][7]

  • Sample Preparation: Plasma samples were prepared using a protein precipitation method.[8][9] To a plasma aliquot, an internal standard working solution of Famotidine-¹³C,d₃ was added, followed by a precipitating agent such as methanol.[8][9] After vortexing and centrifugation, the supernatant was collected for analysis.

  • Chromatographic Conditions: Chromatographic separation was achieved on a C18 analytical column. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water), often delivered in a gradient elution mode.[6][7][8]

  • Mass Spectrometric Detection: Detection was performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The transitions monitored were specific for famotidine and its ¹³C,d₃-labeled internal standard. For famotidine, a common transition is m/z 338.1 → 189.1.[8]

Data Presentation: Method Validation Parameters

The following tables summarize the quantitative data from the validation of the bioanalytical method for famotidine using Famotidine-¹³C,d₃ as an internal standard, alongside data from methods using alternative internal standards for a comparative overview.

Table 1: Validation Summary for Famotidine Bioanalysis using Famotidine-¹³C,d₃ Internal Standard

Validation ParameterAcceptance CriteriaResult
Linearity (ng/mL) Correlation coefficient (r²) ≥ 0.990.631 - 252 (r² > 0.99)[6][7]
Lower Limit of Quantification (LLOQ) (ng/mL) Signal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy within ±20%0.631[6][7]
Intra-day Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)< 14%[6][7]
Inter-day Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)< 14%[6][7]
Intra-day Accuracy (%) 85-115% (80-120% for LLOQ)93 - 110%[6][7]
Inter-day Accuracy (%) 85-115% (80-120% for LLOQ)93 - 110%[6][7]
Recovery (%) Consistent and reproducibleNot explicitly stated, but extraction method is described.[6][7]
Matrix Effect (%) Consistent and reproducible; IS-normalized matrix factor CV ≤ 15%< 17%[6][7]
Stability Analyte stable under various conditions (freeze-thaw, short-term, long-term)Data not available in the provided search results.

Table 2: Comparative Overview of Bioanalytical Methods for Famotidine Using Different Internal Standards

ParameterMethod with Famotidine-¹³C,d₃ ISMethod with D₄-Famotidine IS[8]Method with Ranitidine IS (HPLC-UV)[10]
Analytical Technique LC-MS/MSLC-MS/MSRP-HPLC
Linearity Range (ng/mL) 0.631 - 252[6][7]1 - 200[8]50 - 1200[10]
LLOQ (ng/mL) 0.631[6][7]1[8]50[10]
Precision (%CV) < 14%[6][7]Not explicitly stated< 15%[10]
Accuracy (%) 93 - 110%[6][7]Not explicitly statedWithin acceptable limits
Extraction Method Protein Precipitation[8][9]Protein Precipitation[8]Liquid-Liquid Extraction[10]

Note: The data presented in Table 2 are compiled from different studies and are not the result of a direct head-to-head comparison. Experimental conditions and instrumentation may vary, influencing the reported performance parameters. The use of a stable isotope-labeled internal standard like Famotidine-¹³C,d₃ or D₄-Famotidine is generally preferred for LC-MS/MS analysis due to its ability to track the analyte more effectively than a structurally analogous internal standard like ranitidine.

Visualizations

To further elucidate the experimental process and the logical framework of method validation, the following diagrams are provided.

Bioanalytical_Method_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Reporting Plasma_Sample Plasma Sample Add_IS Add Famotidine-¹³C,d₃ IS Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Collection Collect Supernatant Vortex_Centrifuge->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report_Generation Report Generation Quantification->Report_Generation Method_Validation_Parameters cluster_core Core Performance Characteristics cluster_system System Suitability & Range cluster_sample Sample Handling & Matrix Effects Accuracy Accuracy Precision Precision Selectivity Selectivity Linearity Linearity & Range LLOQ LLOQ Recovery Recovery Matrix_Effect Matrix Effect Stability Stability Bioanalytical_Method_Validation Bioanalytical Method Validation Bioanalytical_Method_Validation->Accuracy Bioanalytical_Method_Validation->Precision Bioanalytical_Method_Validation->Selectivity Bioanalytical_Method_Validation->Linearity Bioanalytical_Method_Validation->LLOQ Bioanalytical_Method_Validation->Recovery Bioanalytical_Method_Validation->Matrix_Effect Bioanalytical_Method_Validation->Stability

References

A Head-to-Head Battle of Internal Standards: Famotidine-13C,d3 versus Deuterated Famotidine in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies of famotidine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparative analysis of two commonly employed stable isotope-labeled internal standards: Famotidine-13C,d3 and deuterated famotidine (e.g., Famotidine-d4).

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis, primarily due to their ability to mimic the analyte of interest during sample preparation and analysis, thereby compensating for variability. However, the specific isotopic labeling strategy—incorporating carbon-13 (¹³C) and deuterium (D) versus deuterium alone—can significantly impact analytical performance.

Executive Summary of Comparative Performance

While direct head-to-head experimental data comparing this compound and deuterated famotidine standards is limited in publicly available literature, a comprehensive analysis based on the fundamental principles of stable isotope labeling and existing data on individual standards indicates the superiority of ¹³C-labeled compounds. This compound offers greater isotopic stability and minimizes the potential for chromatographic shifts, leading to more robust and accurate quantification.

FeatureThis compoundDeuterated Famotidine (e.g., Famotidine-d4)Rationale
Isotopic Stability HighModerate to High¹³C isotopes are chemically stable and not susceptible to back-exchange. Deuterium labels, particularly on heteroatoms or activated carbon positions, can be prone to back-exchange with protons from the solvent, potentially compromising accuracy[1][2][3][4].
Chromatographic Co-elution ExcellentGood to ModerateThe minimal mass difference between ¹²C and ¹³C ensures that this compound co-elutes perfectly with the unlabeled analyte. The more significant mass difference with deuterium can sometimes lead to a slight chromatographic shift, which may result in differential matrix effects[5][6][7].
Matrix Effect Compensation SuperiorGoodDue to identical chromatographic behavior and ionization efficiency, ¹³C-labeled standards provide the most accurate compensation for matrix-induced ion suppression or enhancement[8][9].
Mass Difference +4 Da (¹³C, 3xD)+4 Da (4xD)Both provide a sufficient mass shift from the unlabeled famotidine (MW: 337.45 g/mol ) to avoid spectral overlap.
Availability and Cost Generally lower availability and higher costMore widely available and generally less expensiveThe synthesis of ¹³C-labeled compounds is often more complex and costly than deuteration[10].

Experimental Protocols: A Representative LC-MS/MS Method

The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of famotidine in human plasma, adaptable for use with either this compound or a deuterated standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., 100 ng/mL of this compound or Famotidine-d4 in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., Agilent Gemini-NX C18, 100 mm x 2.1 mm, 5 µm)[11].

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B)[11].

  • Flow Rate: 0.4 mL/min[11].

  • Gradient: A typical gradient could be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Famotidine: m/z 338.1 → 189.1[11]

    • This compound: m/z 342.1 → 192.0 (predicted)

    • Famotidine-d4: m/z 342.1 → 190.0[11]

Mandatory Visualizations

Famotidine's Mechanism of Action: H2 Receptor Antagonism

Famotidine is a potent histamine H2 receptor antagonist. It competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action blocks the histamine-stimulated signaling pathway for gastric acid secretion.

Famotidine_Mechanism cluster_ParietalCell Gastric Parietal Cell H2R H2 Receptor AC Adenylyl Cyclase H2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump activates H_ion H+ ProtonPump->H_ion secretes Lumen Gastric Lumen H_ion->Lumen Histamine Histamine Histamine->H2R Famotidine Famotidine Famotidine->H2R inhibits

Caption: Famotidine blocks histamine-induced gastric acid secretion.

Experimental Workflow for Famotidine Quantification

The following diagram illustrates the key steps in a typical bioanalytical workflow for quantifying famotidine in plasma samples using a stable isotope-labeled internal standard.

Bioanalytical_Workflow PlasmaSample Plasma Sample Add_IS Add Internal Standard (this compound or Deuterated Famotidine) PlasmaSample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for famotidine quantification in plasma.

Logical Relationship of Internal Standard Selection Criteria

The selection of an appropriate internal standard is based on a logical hierarchy of criteria, with the ultimate goal of achieving accurate and reproducible quantification.

IS_Selection_Logic Goal Accurate & Reproducible Quantification Compensation Effective Compensation for Analytical Variability Goal->Compensation Cost Cost & Availability Goal->Cost Coelution Chromatographic Co-elution Compensation->Coelution Stability Isotopic Stability (No Back-Exchange) Compensation->Stability MassShift Sufficient Mass Shift Compensation->MassShift

Caption: Key criteria for internal standard selection.

References

A Head-to-Head Battle of Internal Standards: ¹³C vs. Deuterium Labeling for Famotidine Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of performance, supported by experimental data, for researchers, scientists, and drug development professionals.

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to ensure accuracy, precision, and robustness of the method. Stable isotope-labeled (SIL) internal standards are the gold standard, as they share near-identical physicochemical properties with the analyte, co-elute chromatographically, and experience similar ionization effects. This guide provides a detailed performance comparison of two common types of SIL internal standards for the H2-receptor antagonist famotidine: carbon-13 (¹³C) and deuterium (D) labeled standards.

While a single study directly comparing both ¹³C- and deuterium-labeled famotidine was not identified, this guide collates and contrasts data from two separate, detailed bioanalytical method validation studies. This approach allows for a practical performance assessment based on published experimental results.

Executive Summary: ¹³C vs. Deuterium Internal Standards
Feature¹³C-Labeled Internal StandardDeuterium-Labeled Internal Standard
Chromatographic Co-elution Identical retention time to the analyte, providing optimal compensation for matrix effects.Potential for slight chromatographic shift ("isotopic effect"), which may lead to differential ion suppression.
Isotopic Stability Highly stable, with no risk of back-exchange of the label.Risk of deuterium-hydrogen exchange, especially if the label is on an exchangeable site, potentially compromising quantification.
Matrix Effect Compensation Superior due to identical elution profile.Generally very good, but can be compromised if a significant chromatographic shift occurs in a region of variable ion suppression.
Commercial Availability & Cost Generally less common and more expensive to synthesize.More widely available and often more cost-effective.

Experimental Data & Performance Parameters

The following tables summarize the performance characteristics of bioanalytical methods for famotidine using either a ¹³C-labeled or a deuterium-labeled (D₄-famotidine) internal standard.

Table 1: Bioanalytical Method Performance with ¹³C-Labeled Famotidine IS

Data extracted from a study quantifying famotidine in human maternal plasma, umbilical cord plasma, and urine.[1]

ParameterPerformance Data
Linearity Range (Plasma) 0.631 - 252 ng/mL (r² > 0.99)
Linearity Range (Urine) 0.075 - 30.0 µg/mL (r² > 0.99)
Accuracy (Intra- and Inter-day) 93% - 110%
Precision (Intra- and Inter-day) Relative deviation < 14%
Matrix Effect < 17%
Extraction Recovery (Plasma) 53% - 79%
Table 2: Bioanalytical Method Performance with D₄-Famotidine IS

Data extracted from a study quantifying famotidine in rat plasma.[2]

ParameterPerformance Data
Linearity Range (Plasma) 1 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy Not explicitly stated in the abstract, but the method was "verified to meet the determination requirements of biological samples."
Precision Not explicitly stated in the abstract, but the method was "verified to meet the determination requirements of biological samples."
Matrix Effect Not explicitly stated in the abstract.
Extraction Recovery Not explicitly stated in the abstract (Protein precipitation was used).

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for a fair comparison.

Protocol for ¹³C-Labeled Famotidine IS Method[1]

Sample Preparation (Plasma):

  • Alkalize plasma samples with ammonium hydroxide.

  • Perform liquid-liquid extraction twice with ethyl acetate.

  • Evaporate the organic layer and reconstitute the residue.

Sample Preparation (Urine):

  • Dilute urine samples directly with the initial mobile phase.

LC-MS/MS Conditions:

  • Column: Phenomenex Synergi™ Hydro-RP™

  • Mobile Phase: Gradient elution with acetonitrile and 10 mM ammonium acetate aqueous solution (pH 8.3).

  • Mass Spectrometry: Positive ion mode, selected ion monitoring (SIM).

Protocol for D₄-Famotidine IS Method[2]

Sample Preparation (Plasma):

  • Protein precipitation with methanol.

LC-MS/MS Conditions:

  • Column: Agilent Gemini-NX C18

  • Mobile Phase: Gradient elution with methanol and water containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometry: Positive ion mode, multiple reaction monitoring (MRM).

  • MRM Transitions:

    • Famotidine: m/z 338.1 → 189.1

    • D₄-Famotidine: m/z 342.1 → 190

Visualizing the Workflow and Key Concepts

The following diagrams illustrate the bioanalytical workflow and the theoretical difference in chromatographic behavior between ¹³C and deuterium-labeled internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma/Urine) add_is Spike with IS (¹³C- or D-Famotidine) start->add_is extract Extraction (LLE or Protein Precipitation) add_is->extract concentrate Evaporation & Reconstitution extract->concentrate inject Inject into LC-MS/MS concentrate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

Caption: General workflow for famotidine bioanalysis using a stable isotope-labeled internal standard.

G cluster_13C cluster_D Intensity Intensity 0 0 Retention Time (min) Retention Time (min) 0->Retention Time (min) Analyte (Famotidine) Analyte (Famotidine) peak1 Analyte (Famotidine)->peak1 peak2 Analyte (Famotidine)->peak2 ¹³C-Famotidine IS ¹³C-Famotidine IS ¹³C-Famotidine IS->peak1 D-Famotidine IS D-Famotidine IS peak3 D-Famotidine IS->peak3

Caption: Ideal co-elution with ¹³C-IS vs. potential chromatographic shift with deuterium-IS.

Discussion and Recommendations

  • Performance: Both ¹³C- and deuterium-labeled internal standards can be used to develop robust and reliable bioanalytical methods for famotidine. The method using the ¹³C-IS demonstrated excellent accuracy, precision, and a well-defined characterization of the matrix effect.[1] The D₄-famotidine method also met the requirements for biological sample analysis, indicating its suitability for pharmacokinetic studies.[2]

  • Chromatographic Behavior: The primary advantage of a ¹³C-labeled internal standard is its near-perfect co-elution with the unlabeled analyte. This is because the mass difference is due to a heavier neutron, which has a negligible effect on the physicochemical properties that govern chromatographic retention. In contrast, deuterium labeling can sometimes lead to a slight shift in retention time. This "isotopic effect" is due to the difference in bond strength between C-D and C-H bonds. While often minor, this shift can become problematic if it occurs in a region of the chromatogram with fluctuating ion suppression, potentially compromising the IS's ability to accurately compensate for matrix effects.

  • Isotopic Stability: ¹³C labels are exceptionally stable and not prone to exchange. Deuterium labels, particularly if located on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent, especially under certain pH conditions. While D₄-famotidine is likely labeled on stable positions, this is a general consideration when selecting a deuterated standard.

Recommendation:

For the development of highly accurate and robust bioanalytical methods for famotidine, a ¹³C-labeled internal standard is theoretically superior . Its identical chromatographic behavior provides the most reliable compensation for matrix effects and extraction variability. However, a deuterium-labeled internal standard, such as D₄-famotidine, is a viable and often more accessible alternative . When using a deuterated standard, it is crucial during method development to carefully assess for any chromatographic shift between the analyte and the IS and to ensure that this does not adversely impact the accuracy and precision of the assay, particularly when analyzing complex biological matrices. The choice will ultimately depend on the specific requirements of the study, balancing the need for the highest possible accuracy against practical considerations such as the availability and cost of the internal standard.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Famotidine Using Different Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of famotidine in biological matrices, focusing on the use of different stable isotope-labeled (SIL) internal standards. While a direct head-to-head comparative study was not identified in the public literature, this document collates and contrasts data from two separate validated LC-MS/MS methods: one employing a carbon-13 labeled famotidine (¹³C₃-Famotidine) and the other a deuterium-labeled famotidine (D₄-Famotidine).

The use of SIL internal standards is a cornerstone of robust quantitative bioanalysis, as they closely mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[1] However, the choice of isotope label (e.g., ¹³C vs. ²H or D) can sometimes influence analytical performance.[2][3][4] Deuterium-labeled standards, for instance, may occasionally exhibit different chromatographic retention times or recoveries compared to the unlabeled analyte.[1] In contrast, ¹³C-labeled standards are generally considered to have physicochemical properties nearly identical to their native counterparts.[3][4]

This guide presents the reported performance data from two distinct studies to aid researchers in understanding the practical application and validation of bioanalytical methods for famotidine with these different internal standards.

Quantitative Performance Data

The following tables summarize the validation parameters from two separate studies. It is crucial to note that these methods were validated in different laboratories under different conditions, and therefore, a direct equivalence in performance cannot be assumed.

Table 1: Method Performance using ¹³C₃-Famotidine as Internal Standard

Validation ParameterResult
Linearity Range 0.631 - 252 ng/mL (in plasma)
Correlation Coefficient (r²) > 0.99
Intra-day Accuracy 94.6% - 106.1%
Inter-day Accuracy 95.5% - 107.0%
Intra-day Precision (%CV) < 8.8%
Inter-day Precision (%CV) < 9.3%
Matrix Effect < 17%
Extraction Recovery 53% - 79% (in plasma)
Data extracted from a study on the quantitative determination of famotidine in human maternal and umbilical cord plasma and urine.[5]

Table 2: Method Performance using D₄-Famotidine as Internal Standard

Validation ParameterResult
Linearity Range 1 - 200 ng/mL (in rat plasma)
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Monitored Transitions (m/z) Famotidine: 338.1 → 189.1
D₄-Famotidine: 342.1 → 190
Data extracted from a study on the pharmacokinetic drug-drug interaction between famotidine and metoprolol in rats.[6]

Experimental Protocols

Below are the detailed methodologies for the two cited bioanalytical methods.

Method 1: Using ¹³C₃-Famotidine Internal Standard

Sample Preparation (Plasma):

  • Alkalize plasma samples with ammonium hydroxide.

  • Perform liquid-liquid extraction twice with ethyl acetate.

  • Evaporate the organic layer and reconstitute the residue for injection.

Liquid Chromatography:

  • Column: Phenomenex Synergi™ Hydro-RP™ (150 × 4.6 mm, 4 µm) with a Phenomenex C₁₈ guard column.[5]

  • Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate aqueous solution (pH 8.3, adjusted with ammonium hydroxide).[5]

  • Flow Rate: 1.0 mL/min.[5]

Mass Spectrometry:

  • Detection: Positive ion mode.

  • Method: Selected Ion Monitoring (SIM).[5]

  • Quantitative Ion (Famotidine): m/z 189.[5]

  • Quantitative Ion (¹³C₃-Famotidine): m/z 192.[5]

Method 2: Using D₄-Famotidine Internal Standard

Sample Preparation (Rat Plasma):

  • Protein precipitation using methanol.[6]

Liquid Chromatography:

  • Column: Agilent Gemini-NX C₁₈.[6]

  • Mobile Phase: A gradient elution with a mixture of methanol and water containing 0.1% formic acid.[6]

  • Flow Rate: 0.4 mL/min.[6]

Mass Spectrometry (Tandem MS):

  • Monitored Transitions (MRM):

    • Famotidine: m/z 338.1 → 189.1.[6]

    • D₄-Famotidine: m/z 342.1 → 190.[6]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the cross-validation of a bioanalytical method, a process that would be undertaken to compare the performance of two different analytical methods, such as those using different internal standards.

G cluster_data Data Analysis & Comparison p1 Sample Collection (e.g., Plasma) sp1 Spike with ¹³C₃-Famotidine p1->sp1 ext1 Sample Preparation (e.g., LLE) sp1->ext1 lcms1 LC-MS/MS Analysis ext1->lcms1 val Validation Parameters (Accuracy, Precision, Linearity) lcms1->val p2 Sample Collection (e.g., Plasma) sp2 Spike with D₄-Famotidine p2->sp2 ext2 Sample Preparation (e.g., Protein Precipitation) sp2->ext2 lcms2 LC-MS/MS Analysis ext2->lcms2 lcms2->val comp Performance Comparison val->comp

Caption: Workflow for comparing bioanalytical methods with different internal standards.

References

A Comparative Guide to Evaluating the Linearity and Range of Famotidine Assays: A Focus on Labeled Internal Standard Methodology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like famotidine is paramount. This guide provides a comparative analysis of analytical methods for evaluating the linearity and range of a famotidine assay, with a special emphasis on the superior accuracy afforded by the use of a stable isotope-labeled internal standard.

This publication will delve into the experimental protocols and performance data of two prominent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) employing a labeled internal standard. The objective is to furnish a clear, data-driven comparison to aid in the selection and implementation of the most appropriate method for specific research and quality control needs.

Introduction to Famotidine Assays

Famotidine is a potent histamine H2 receptor antagonist widely used to treat and prevent peptic ulcers and gastroesophageal reflux disease. Ensuring the precise and reliable quantification of famotidine in various matrices, from bulk drug substances to biological fluids, is a critical aspect of pharmaceutical development and quality control. An essential component of validating an analytical method is the assessment of its linearity and range – the concentration interval over which the method provides results that are directly proportional to the concentration of the analyte.

The use of an internal standard (IS) is a common practice to improve the precision and accuracy of quantitative analyses by correcting for variability in sample preparation and instrument response. While structurally similar compounds can be used as an IS, the gold standard, particularly for bioanalytical assays, is the use of a stable isotope-labeled version of the analyte. A labeled IS, such as carbon-13 labeled famotidine, co-elutes with the analyte and experiences identical ionization effects in mass spectrometry, providing the most effective means of normalization.

This guide will compare a validated LC-MS/MS method utilizing a carbon-13 labeled famotidine internal standard with a widely used HPLC-UV method.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on validated methods found in the scientific literature and serve as a practical guide for implementation.

Method 1: LC-MS/MS with a Labeled Internal Standard

This method is particularly suited for the quantification of famotidine in complex matrices like plasma and urine, offering high sensitivity and selectivity.

1. Preparation of Standard and Internal Standard Solutions:

  • Famotidine Stock Solution: Prepare a stock solution of famotidine in a suitable solvent (e.g., 30% methanol in water).

  • Labeled Internal Standard (¹³C₃-Famotidine) Stock Solution: Prepare a stock solution of ¹³C₃-famotidine in the same solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the famotidine stock solution to cover the desired concentration range.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration.

2. Sample Preparation (for plasma samples):

  • To a small volume of plasma (e.g., 150 µL), add the internal standard working solution (e.g., 15 µL).

  • Alkalinize the plasma samples with ammonium hydroxide.

  • Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Evaporate the organic layer to dryness and reconstitute the residue in the initial mobile phase.

3. Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic Column: A reverse-phase column, such as a Phenomenex Synergi™ Hydro-RP™, is suitable.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate) is employed.

  • Mass Spectrometry: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.

  • Detection: Monitor the specific precursor-to-product ion transitions for both famotidine and the labeled internal standard using Multiple Reaction Monitoring (MRM).

Method 2: HPLC-UV

This method is a robust and cost-effective technique commonly used for the analysis of famotidine in pharmaceutical dosage forms.

1. Preparation of Standard Solutions:

  • Famotidine Stock Solution: Prepare a stock solution of famotidine in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve over the expected concentration range of the samples.

2. Sample Preparation (for tablet formulations):

  • Weigh and finely powder a number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of famotidine.

  • Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and dilute to a known volume.

  • Filter the solution to remove any undissolved excipients before injection.

3. Chromatographic Conditions:

  • Chromatographic Column: A C18 column is a common choice for this separation.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer (e.g., potassium phosphate buffer) and an organic solvent (e.g., methanol) is typically used.[1]

  • Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.

  • Detection: Monitor the UV absorbance at the wavelength of maximum absorbance for famotidine (around 265-275 nm).

Linearity and Range: A Performance Comparison

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

The following tables summarize the linearity and range data for the two methods, compiled from published studies.

Table 1: Linearity and Range of the LC-MS/MS Method with Labeled Internal Standard
ParameterPlasma SamplesUrine Samples
Linearity Range 0.631 - 252 ng/mL[2][3]0.075 - 30.0 µg/mL[2][3]
Correlation Coefficient (r²) > 0.99[2][3]> 0.99[2][3]
Internal Standard Carbon-13-labeled famotidine[2][3]Carbon-13-labeled famotidine[2][3]
Table 2: Linearity and Range of a Representative HPLC-UV Method
ParameterPerformance Data
Linearity Range 6 - 36 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Internal Standard Not typically used for pharmaceutical dosage form analysis

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for evaluating the linearity and range of the famotidine assays.

experimental_workflow_lcmsms cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation stock Famotidine & ¹³C₃-IS Stock Solutions working_std Working Standards stock->working_std working_is Working IS stock->working_is spike Spike IS into Sample & Standards working_is->spike sample Plasma Sample sample->spike extract Liquid-Liquid Extraction spike->extract reconstitute Reconstitute extract->reconstitute lc LC Separation (Gradient Elution) reconstitute->lc ms Tandem MS (MRM Detection) lc->ms peak_area Peak Area Ratio (Analyte/IS) ms->peak_area cal_curve Calibration Curve (Concentration vs. Ratio) peak_area->cal_curve linearity Assess Linearity (r² > 0.99) cal_curve->linearity

Caption: Workflow for LC-MS/MS Linearity Evaluation.

experimental_workflow_hplcuv cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Evaluation stock Famotidine Stock Solution working_std Working Standards stock->working_std hplc HPLC Separation (Isocratic Elution) working_std->hplc sample Tablet Sample (Dissolution & Filtration) sample->hplc uv UV Detection hplc->uv peak_area Peak Area uv->peak_area cal_curve Calibration Curve (Concentration vs. Area) peak_area->cal_curve linearity Assess Linearity (r² > 0.99) cal_curve->linearity

Caption: Workflow for HPLC-UV Linearity Evaluation.

Discussion and Conclusion

The comparison between the LC-MS/MS method with a labeled internal standard and the HPLC-UV method highlights the distinct advantages and applications of each.

The LC-MS/MS method offers a significantly wider linear range and superior sensitivity, making it the method of choice for bioanalytical applications where low concentrations of famotidine in complex biological matrices need to be accurately quantified. The use of a carbon-13 labeled internal standard is crucial for mitigating matrix effects and ensuring the highest degree of accuracy and precision.[2][3]

The HPLC-UV method is a reliable and cost-effective technique that is well-suited for the routine quality control of pharmaceutical formulations where famotidine is present at higher concentrations.[1] While it may not offer the same level of sensitivity as LC-MS/MS, its simplicity and robustness make it a practical choice for manufacturing environments.

References

A Comparative Guide to Internal Standards for Famotidine Analysis: Spotlight on Famotidine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of famotidine in biological matrices is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable results in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. This guide provides an objective comparison of Famotidine-13C,d3 with other commonly used internal standards for famotidine analysis, supported by experimental data to inform your selection process.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative bioanalysis due to their ability to compensate for variations in sample preparation, matrix effects, and instrument response.[1] This is because they share very similar physicochemical properties with the analyte of interest, co-elute chromatographically, and experience similar ionization efficiency, but are distinguishable by mass spectrometry.

This guide will compare the performance of three internal standards for famotidine analysis:

  • This compound: A stable isotope-labeled version of famotidine.

  • D4-Famotidine: Another deuterated stable isotope-labeled analog of famotidine.

  • Ranitidine Hydrochloride: A structurally similar molecule used as an internal standard in some HPLC methods.

Performance Data Overview

The selection of an internal standard is often based on its ability to mimic the analyte's behavior throughout the analytical process, leading to improved accuracy and precision. The following tables summarize key performance parameters for famotidine analysis using different internal standards, based on published literature.

Table 1: Comparison of Linearity and Sensitivity

Internal StandardAnalytical MethodMatrixLinearity RangeLLOQReference
This compound LC-MSHuman Plasma (Maternal & Umbilical Cord)0.631 - 252 ng/mLNot Specified[2]
This compound LC-MSHuman Urine0.075 - 30.0 µg/mLNot Specified[2]
D4-Famotidine LC-MS/MSRat Plasma1 - 200 ng/mL1 ng/mL[3][4]
Ranitidine Hydrochloride RP-HPLCRat Plasma50 - 1200 ng/mL50 ng/mL[5]
Not SpecifiedLC/MS/MSHuman Plasma2.5 - 250.0 ng/mL2.5 ng/mL[6]
Not SpecifiedLC/MS/MSHuman Plasma0.5 - 500 ng/mL0.5 ng/mL[7]

Table 2: Comparison of Accuracy and Precision

Internal StandardAnalytical MethodMatrixAccuracy (%)Precision (%CV)Reference
This compound LC-MSHuman Plasma & Urine93 - 110%< 14% (Intra- & Inter-day)[2]
D4-Famotidine LC-MS/MSRat PlasmaNot SpecifiedNot Specified[3][4]
Ranitidine Hydrochloride RP-HPLCRat Plasma< 15% (%CV for precision and accuracy)< 15%[5]
Not SpecifiedLC/MS/MSHuman PlasmaRelative recoveries: 97.23% - 99.64%RSD: 2.30% - 4.32%[6]

Discussion

From the data presented, stable isotope-labeled internal standards like This compound and D4-Famotidine are generally preferred for LC-MS based methods, offering high sensitivity with LLOQs as low as 1 ng/mL.[3][4] The use of this compound demonstrates good accuracy (93-110%) and precision (<14% CV) in human plasma and urine.[2]

While Ranitidine hydrochloride has been successfully used as an internal standard in an RP-HPLC method, its LLOQ is significantly higher (50 ng/mL) compared to the LC-MS methods using SIL internal standards.[5] This makes it less suitable for studies requiring high sensitivity.

The ideal internal standard should have a retention time close to that of the analyte. As stable isotope-labeled standards like this compound and D4-Famotidine are structurally almost identical to famotidine, they co-elute, which is a significant advantage in minimizing the impact of matrix effects.

Experimental Protocols

Below are generalized experimental methodologies based on the reviewed literature for famotidine analysis.

LC-MS/MS Method using a Stable Isotope-Labeled Internal Standard (e.g., this compound or D4-Famotidine)
  • Sample Preparation:

    • To a plasma sample, add the internal standard solution.

    • Precipitate proteins using a suitable organic solvent (e.g., methanol).[3][4]

    • Vortex and centrifuge the sample.

    • Collect the supernatant for injection into the LC-MS/MS system.

    • Alternatively, for plasma samples, perform liquid-liquid extraction after alkalinizing the sample with ammonium hydroxide, using a solvent like ethyl acetate.[2] For urine samples, a simple dilution with the initial mobile phase may be sufficient.[2]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., Agilent Gemini-NX C18, Phenomenex Synergi™ Hydro-RP™).[2][3][4]

    • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typical.[2][3][4]

    • Flow Rate: A flow rate of around 0.4 mL/min is often employed.[3][4]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in the positive mode is used.[2][3][4]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

      • Famotidine Transition: m/z 338.1 → 189.1[3][4]

      • D4-Famotidine Transition: m/z 342.1 → 190[3][4]

      • (Note: The specific transition for this compound was not detailed in the provided search results but would be determined based on its mass.)

RP-HPLC Method using Ranitidine Hydrochloride as an Internal Standard
  • Sample Preparation:

    • Perform liquid-liquid extraction of the plasma sample.[5]

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Enable 18H).[5]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate buffer (pH 6.8) and methanol (e.g., 50:50 v/v).[5]

    • Detection: UV detection at a specified wavelength.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the bioanalysis of famotidine using an internal standard.

Famotidine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Biological Matrix (e.g., Plasma) Add_IS Add Internal Standard (e.g., this compound) Plasma->Add_IS Spike Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Supernatant Collect Supernatant Extraction->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

References

A Comparative Guide to Inter-Laboratory Quantification of Famotidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The objective of this guide is to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, whether for quality control of pharmaceutical formulations or for pharmacokinetic studies in biological matrices. The experimental data, including linearity, accuracy, precision, and limits of detection and quantification, are summarized for ease of comparison. Detailed experimental protocols for the cited methods are also provided to facilitate methodological evaluation and implementation.

Quantitative Data Comparison

The following tables summarize the performance characteristics of various analytical methods for famotidine quantification as reported in the literature.

Table 1: Comparison of HPLC Methods for Famotidine Quantification

ParameterMethod 1 (Pharmaceuticals)[1]Method 2 (Human Plasma)[2]
Linearity Range 0.1 - 1.0 mg/mL3.32 - 6.65 µg/mL
Correlation Coefficient (r²) 0.998Not Reported
Accuracy (% Recovery) 96 - 98%99.80 - 99.85%
Precision (% RSD) Intra-day: 97.36%, Inter-day: 96.56%Within limits (not specified)
Limit of Detection (LOD) 25 µg/mLNot Reported
Limit of Quantification (LOQ) 0.1 mg/mL1.24 µg/mL

Table 2: Comparison of LC-MS and UPLC Methods for Famotidine Quantification

ParameterLC-MS (Human Plasma & Urine)[3]UPLC (API & Formulations)[4]
Linearity Range Plasma: 0.631-252 ng/mL, Urine: 0.075-30.0 µg/mLNot specified for famotidine
Correlation Coefficient (r²) > 0.99> 0.99 (for impurities)
Accuracy (% Recovery) 93 - 110%100 ± 15% (for impurities)
Precision (% RSD) Intra-day: < 8.8%, Inter-day: < 9.3%Not specified for famotidine
Limit of Detection (LOD) Not Reported0.12 µg/mL (for impurities)
Limit of Quantification (LOQ) Not Reported0.4 µg/mL (for impurities)

Table 3: Comparison of UV-Vis Spectrophotometric Methods for Famotidine Quantification

ParameterMethod 1 (Formulations)[5][6]Method 2 (Formulations)[7]
Linearity Range 12.5 - 200 µg/mL1 - 16 µg/mL
Correlation Coefficient (r²) 0.920.9985 - 0.9994
Accuracy (% Recovery) 98 - 102%98.8 - 102.5%
Precision (% RSD) < 2%Not Reported
Limit of Detection (LOD) Not Reported0.12 - 0.44 µg/mL
Limit of Quantification (LOQ) Not Reported0.37 - 1.33 µg/mL

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

RP-HPLC Method for Famotidine in Pharmaceutical Dosage Forms[1]
  • Instrumentation: Agilent 1200 Series High-Performance Liquid Chromatography (HPLC) system with a diode array detector.

  • Column: C18 (5µm particle size, 150×4.6 mm).

  • Mobile Phase: A mixture of acetonitrile, distilled water, triethylamine, and phosphoric acid in a ratio of 49.9:49.9:0.1:0.1 (v/v).

  • Elution: Isocratic elution.

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 280 nm.

  • Sample Preparation (Standard): 100 mg of famotidine was accurately weighed and dissolved in 80 mL of the mobile phase in a 100 mL volumetric flask, followed by sonication for 15 minutes. The volume was then made up to 100 mL with the mobile phase and filtered through a 0.45 µm membrane filter to obtain a concentration of 1.0 mg/mL.

  • Sample Preparation (Tablets): Five tablets were powdered, and a quantity equivalent to 100 mg of famotidine was weighed and dissolved in 80 mL of the mobile phase in a 100 mL volumetric flask. The solution was sonicated for 15 minutes, the volume was made up to 100 mL with the mobile phase, and it was filtered through a 0.45 µm membrane filter.

LC-MS Method for Famotidine in Human Plasma and Urine[3]
  • Instrumentation: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

  • Internal Standard: Carbon-13-labeled famotidine.

  • Detection Mode: Positive ion mode using selected ion monitoring (SIM).

  • Sample Preparation (Stock Solutions): Stock solutions of famotidine and the internal standard were prepared in 30% methanol.

  • Calibration Standards (Plasma): Prepared in the range of 0.631 ng/mL to 252 ng/mL.

  • Calibration Standards (Urine): Prepared in the range of 0.075 µg/mL to 30.0 µg/mL.

  • Validation: The method was validated for specificity, matrix effect, precision, accuracy, sensitivity, linearity, and stability according to FDA guidelines.

UPLC Method for Famotidine and its Organic Impurities[4]
  • Instrumentation: ACQUITY UPLC with a PDA detector.

  • Column: ACQUITY UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient system of 0.1% Trifluoroacetic acid in water, acetonitrile, and methanol.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Detection Wavelength: 260 nm.

  • Sample Preparation (Spiked Sample): 50.0 mg of Famotidine API was accurately weighed into three separate 25 mL volumetric flasks and spiked with impurity standard solutions at 60%, 100%, and 160% of the test concentration. 20 mL of diluent was added, mixed well, and then the volume was made up with the same diluent.

UV-Vis Spectrophotometric Method for Famotidine Formulations[5][6]
  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Water.

  • Detection Wavelength (λmax): Approximately 260 nm.

  • Sample Preparation (Standard): A standard solution of famotidine (20 mg) was prepared by dissolving the drug in water.

  • Sample Preparation (Tablets): Ground tablets of different brands were dissolved in water, and dilutions were made to fall within the linear range of 12.5-200 µg/mL.

  • Measurement: The absorbance of the sample preparations was measured at 260 nm against a water blank.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the quantification of famotidine in a laboratory setting, from sample reception to final data analysis.

Famotidine_Quantification_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Reception Sample Reception (Pharmaceuticals/Biological) Sample_Preparation Sample Preparation (e.g., Dissolution, Extraction, Dilution) Sample_Reception->Sample_Preparation Instrument_Setup Instrument Setup (HPLC, LC-MS, UV-Vis) Sample_Preparation->Instrument_Setup Standard_Preparation Standard & QC Preparation Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Instrument_Setup->Method_Validation Sample_Analysis Sample Analysis Method_Validation->Sample_Analysis Data_Acquisition Data Acquisition Sample_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Concentration Calculation) Data_Acquisition->Data_Processing Result_Reporting Result Reporting & Review Data_Processing->Result_Reporting

References

A Researcher's Guide to Regulatory Method Validation Using Stable Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. When employing stable isotope-labeled (SIL) internal standards, a thorough understanding of the regulatory landscape and best practices is paramount. This guide provides a comparative overview of key validation parameters, detailed experimental protocols, and visual workflows to navigate the complexities of method validation.

The use of SIL internal standards in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), is widely recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] The ICH M10 guideline on bioanalytical method validation also underscores the importance of using SIL standards whenever possible due to their ability to mimic the analyte's behavior during sample processing and analysis, thus providing more accurate and precise results.[1]

Comparison of Internal Standards: Stable Isotope-Labeled vs. Analog

While SIL standards are the gold standard, structural analogs are sometimes used. The choice of internal standard can significantly impact assay performance.

Validation ParameterStable Isotope-Labeled (SIL) Internal StandardAnalog Internal StandardRegulatory Preference & Performance
Selectivity/Specificity High; co-elutes with the analyte, minimizing differential matrix effects.May have different chromatographic behavior, increasing the risk of interference from matrix components.SIL standards are strongly preferred for their ability to compensate for matrix effects more effectively.[4][5]
Accuracy Generally higher due to better correction for analyte loss during sample preparation and ionization variability.Can be acceptable, but may be compromised by differences in extraction recovery and matrix effects compared to the analyte.For the quantification of everolimus, a study showed that while both an SIL standard (everolimus-d4) and an analog standard provided acceptable results, the SIL standard offered a better slope in comparison to an independent method.[6]
Precision Typically excellent; effectively corrects for variability in sample processing and instrument response.May be less precise if its physicochemical properties differ significantly from the analyte.A study on everolimus quantification reported a total coefficient of variation of 4.3%-7.2%, with no significant difference between the SIL and analog internal standards.[6]
Matrix Effect Significantly minimizes the impact of matrix effects as both the analyte and the SIL standard are affected similarly.May experience different degrees of ion suppression or enhancement than the analyte, leading to inaccurate quantification.The use of an SIL internal standard is crucial for correcting inter-individual variability in the recovery of analytes like lapatinib from patient plasma samples.[7]
Recovery Not essential for it to be 100%, but its consistency, precision, and reproducibility are key. The SIL standard's recovery should track that of the analyte.[8]Recovery may differ from the analyte, and this difference can vary between samples, affecting accuracy.Consistent and reproducible recovery of both the analyte and the internal standard is a critical aspect of method validation.[8]

Key Validation Parameters and Regulatory Acceptance Criteria

A full bioanalytical method validation should be performed when a new method is established.[1][3] The following table summarizes the essential validation parameters and their typical acceptance criteria as outlined by major regulatory guidelines.

Validation ParameterDescriptionGeneral Acceptance Criteria
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.[3][9]Response of interfering components should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the internal standard.[10]
Accuracy & Precision Accuracy is the closeness of the measured value to the true value. Precision is the degree of scatter between a series of measurements.[8][11]The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%. The precision (%CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[8][11]
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.[11]A minimum of six non-zero standards should be used. At least 75% of the standards must be within ±15% of their nominal values (±20% at LLOQ).[9]
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[8][9]The analyte response should be at least five times the blank response. Accuracy should be within 80-120% and precision should be ≤ 20%.[8]
Matrix Effect The alteration of analyte response due to the presence of co-eluting substances from the biological matrix.[4]The matrix factor (ratio of analyte response in the presence and absence of matrix) should be consistent across different lots of matrix, with a precision (%CV) of ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[3][12]The mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples.[3]
Recovery The efficiency of the extraction procedure for the analyte and internal standard from the biological matrix.[8]Recovery does not need to be 100%, but it should be consistent, precise, and reproducible.[8]

Experimental Protocols

Detailed and well-documented experimental protocols are fundamental to a successful method validation. Below are outlines for key experiments.

Protocol 1: Stock and Working Solution Preparation
  • Stock Solution Preparation:

    • Accurately weigh a certified reference standard of the analyte and the SIL internal standard.

    • Dissolve each standard in a suitable, high-purity solvent to create concentrated stock solutions (e.g., 1 mg/mL).

    • Store stock solutions under specified conditions (e.g., -20°C or -80°C) in appropriate containers. Document the preparation and storage conditions.

  • Working Solution Preparation:

    • Prepare a series of working solutions for the analyte by serially diluting the stock solution with an appropriate solvent. These will be used to spike into the blank biological matrix to create calibration standards and quality control (QC) samples.

    • Prepare a working solution for the SIL internal standard by diluting its stock solution. This solution will be added to all samples (calibration standards, QCs, and study samples) at a constant concentration.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • Equilibration: Flush the cartridge with a solvent that mimics the sample matrix (e.g., water or a specific buffer) to prepare the sorbent for sample loading.

  • Sample Loading: Load the pre-treated biological sample (e.g., plasma with the added SIL internal standard) onto the SPE cartridge. The analyte and the SIL standard will be retained on the sorbent.

  • Washing: Wash the cartridge with a solvent or a series of solvents to remove interfering substances while ensuring the analyte and SIL standard remain bound to the sorbent.

  • Elution: Elute the analyte and SIL standard from the cartridge using a strong solvent.

  • Evaporation and Reconstitution: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Inject the reconstituted sample into an appropriate HPLC or UPLC system equipped with a suitable analytical column.

    • Develop a gradient or isocratic elution method using a mobile phase that provides good separation of the analyte from potential interferences.

  • Mass Spectrometric Detection:

    • Introduce the column effluent into a tandem mass spectrometer.

    • Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the analyte and the SIL internal standard.

    • Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the SIL internal standard to ensure high selectivity and sensitivity.

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in bioanalytical method validation.

Bioanalytical_Method_Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Full Method Validation cluster_application Sample Analysis Dev Method Development RefStd Reference Standard Characterization Dev->RefStd StockSol Stock & Working Solution Preparation RefStd->StockSol Selectivity Selectivity & Specificity StockSol->Selectivity AccuracyPrecision Accuracy & Precision StockSol->AccuracyPrecision CalCurve Calibration Curve & LLOQ StockSol->CalCurve MatrixEffect Matrix Effect StockSol->MatrixEffect Stability Stability Assessment StockSol->Stability Recovery Recovery Evaluation StockSol->Recovery SampleAnalysis Routine Sample Analysis Selectivity->SampleAnalysis AccuracyPrecision->SampleAnalysis CalCurve->SampleAnalysis MatrixEffect->SampleAnalysis Stability->SampleAnalysis Recovery->SampleAnalysis ValidationReport Validation Report Generation SampleAnalysis->ValidationReport

Caption: Overall workflow for bioanalytical method validation.

Sample_Preparation_Workflow Sample Biological Sample Add_IS Add SIL Internal Standard Sample->Add_IS Pretreat Pre-treatment (e.g., pH adjustment) Add_IS->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: A typical sample preparation workflow using SPE.

Caption: Decision tree for internal standard selection.

References

Safety Operating Guide

Proper Disposal of Famotidine-13C,d3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Famotidine-13C,d3, a stable isotope-labeled internal standard used in analytical and research settings. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Key Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. While the isotopically labeled compound itself is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to note that the parent compound, Famotidine, is considered hazardous. Therefore, a cautious approach to disposal is warranted.

PropertyThis compoundFamotidine (Parent Compound)
CAS Number 2744683-81-476824-35-6
Molecular Formula C₇¹³CH₁₂D₃N₇O₂S₃C₈H₁₅N₇O₂S₃
Molecular Weight 341.5 g/mol 337.45 g/mol [1]
Appearance SolidWhite to light yellowish-white crystalline powder[]
Melting Point Not determinedApproximately 163-164 °C[1][]
Solubility Soluble in DMF, DMSO, and Methanol.[3]Freely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water, and practically insoluble in ethanol.[4]
GHS Hazard Classification Not classified as hazardous[4]Harmful if swallowed or inhaled, causes skin and serious eye irritation.[5]
Water Hazard Class Class 1 (Self-assessment): Slightly hazardous for water[6]Not determined

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is designed to minimize environmental impact and ensure the safety of laboratory personnel, taking into account the properties of both the labeled compound and its parent.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in any form.

2. Waste Segregation:

  • Crucially, do not mix this compound waste with non-hazardous laboratory trash.

  • All materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., pipette tips, vials), should be collected in a designated, clearly labeled hazardous waste container.

3. Disposal of Unused Solid this compound:

  • For small quantities of expired or unused solid material, it is recommended to prepare it for collection by your institution's environmental health and safety (EHS) office.

  • Place the solid waste in a sealed, leak-proof container.

  • Label the container clearly as "this compound Waste" and include the approximate quantity.

4. Disposal of Solutions Containing this compound:

  • Do not dispose of solutions containing this compound down the drain. The compound is classified as slightly hazardous to water.[6]

  • Collect all liquid waste containing this compound in a sealed, leak-proof, and chemically compatible waste container.

  • The container should be clearly labeled "this compound Liquid Waste" and should list all solvent components.

5. Decontamination of Glassware:

  • Glassware that has come into contact with this compound should be rinsed with a suitable solvent (e.g., methanol or ethanol).

  • The rinseate should be collected and disposed of as hazardous liquid waste.

  • After the initial rinse, the glassware can be washed according to standard laboratory procedures.

6. Final Disposal:

  • All collected this compound waste (both solid and liquid) must be disposed of through your institution's official chemical waste disposal program.

  • Contact your EHS office to schedule a pickup and for any specific institutional requirements.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Famotidine_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused product, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinseate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container (Solid) solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container (Liquid) liquid_waste->collect_liquid ehs_pickup Arrange for EHS Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup

Caption: this compound Disposal Workflow.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institutions.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Famotidine-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical guidance for the handling and disposal of Famotidine-13C,d3. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

This compound is an isotopically labeled version of Famotidine, an active pharmaceutical ingredient (API). While the Safety Data Sheet (SDS) for this specific compound indicates it is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to follow standard laboratory safety practices for handling powdered chemical compounds to minimize exposure.[1] The stable isotopes, Carbon-13 and Deuterium (d3), are not radioactive and therefore do not necessitate additional radiological precautions.[2]

Essential Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to ensure maximum protection against any potential chemical or biological hazards.[3] The following table summarizes the recommended PPE for handling this compound, based on general best practices for API handling.[4][5][6]

Protection Type Specific PPE Purpose Material/Standard
Eye Protection Safety glasses with side shields or gogglesProtects eyes from airborne particulates and potential splashes.ANSI Z87.1 or equivalent
Hand Protection Nitrile glovesPrevents direct skin contact with the compound.ASTM D6319 or equivalent
Body Protection Laboratory coatProtects skin and personal clothing from contamination.Standard laboratory coat
Respiratory Protection N95 respirator or equivalent (if handling large quantities or if dust is generated)Minimizes inhalation of airborne powder.NIOSH-approved

Operational Plan for Handling this compound

This step-by-step guide ensures a safe and controlled process for working with this compound.

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) for this compound before commencing any work.[7]

  • Ensure the work area, preferably a chemical fume hood or a designated area with good ventilation, is clean and uncluttered.

  • Assemble all necessary equipment and materials, including PPE, weighing paper, spatulas, and waste containers.

2. Donning PPE:

  • Put on a laboratory coat, ensuring it is fully buttoned.

  • Put on safety glasses or goggles.

  • If a risk of significant dust generation exists, don an N95 respirator.

  • Put on nitrile gloves, ensuring they fit properly and have no visible defects.

3. Handling the Compound:

  • Handle this compound in a well-ventilated area to minimize the potential for inhalation of any dust.

  • When weighing the compound, use a draft shield or a chemical fume hood to prevent the powder from becoming airborne.

  • Use appropriate tools, such as a chemical spatula, to transfer the compound.

  • Avoid creating dust. If dust is generated, do not blow on it. Instead, gently wipe the area with a damp cloth or paper towel.

4. Post-Handling Procedures:

  • Securely close the container of this compound.

  • Clean all equipment and the work surface thoroughly.

  • Dispose of all contaminated materials as outlined in the disposal plan below.

  • Remove PPE in the reverse order it was put on (gloves first, then lab coat, then eye protection).

  • Wash hands thoroughly with soap and water after removing gloves.[7]

This compound Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Read SDS prep_area Prepare Work Area prep_sds->prep_area prep_ppe Assemble PPE prep_area->prep_ppe don_ppe Don PPE prep_ppe->don_ppe handle_compound Handle Compound in Ventilated Area don_ppe->handle_compound weigh Weigh with Care handle_compound->weigh secure_container Secure Compound Container weigh->secure_container clean_area Clean Work Area & Equipment secure_container->clean_area dispose Dispose of Waste clean_area->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

Disposal Plan

As this compound contains stable isotopes, no special precautions for radioactive waste are necessary.[2][] The disposal should be in accordance with local, state, and federal regulations for non-hazardous chemical waste.

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and contaminated paper towels, should be collected in a designated, clearly labeled waste container.

2. Container Labeling:

  • The waste container should be labeled as "Non-hazardous Chemical Waste" and should include the name of the compound (this compound).

3. Final Disposal:

  • The sealed waste container should be disposed of through your institution's chemical waste management program. Do not mix with general laboratory trash.

By implementing these safety and logistical measures, you contribute to a secure research environment for yourself and your colleagues. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.